molecular formula C10H8BrNO B1524271 8-Bromo-7-methoxyquinoline CAS No. 36023-06-0

8-Bromo-7-methoxyquinoline

Cat. No.: B1524271
CAS No.: 36023-06-0
M. Wt: 238.08 g/mol
InChI Key: PYLZPPOBCRUWJX-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLZPPOBCRUWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679665
Record name 8-Bromo-7-methoxyquinoline
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36023-06-0
Record name 8-Bromo-7-methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-methoxyquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-7-methoxyquinoline synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound and its detailed analytical characterization. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3] this compound serves as a critical intermediate, offering a strategic point for further functionalization in drug discovery programs. This document outlines a reliable, high-yield synthesis via a Sandmeyer reaction, chosen for its superior regiochemical control. It further details the full spectroscopic characterization of the target compound, providing field-proven insights into the interpretation of its analytical data, thereby ensuring a self-validating protocol for researchers.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic pharmacophore, forming the core of numerous natural products and synthetic drugs.[4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that target specific biological pathways. The introduction of diverse substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile.

This compound is a particularly valuable building block. The methoxy group at the 7-position acts as an electron-donating group, modulating the electronic character of the ring system. The bromine atom at the 8-position is a versatile functional handle; it can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[5] This strategic combination of substituents makes this compound a sought-after intermediate for synthesizing novel therapeutic agents and molecular probes.

Synthesis of this compound: A Regioselective Approach

While several classical methods exist for constructing the quinoline core, such as the Skraup and Friedländer syntheses, a more efficient and regiochemically precise strategy for obtaining this compound is to modify a pre-functionalized precursor.[6][7] Direct bromination of 7-methoxyquinoline often leads to a mixture of products, complicating purification and reducing yield.[8]

To ensure unambiguous placement of the bromine atom at the C8 position, we present a robust two-step sequence commencing with 7-methoxy-8-aminoquinoline. This pathway leverages the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry that converts an arylamine into an aryl halide via a diazonium salt intermediate.[9][10] This method is renowned for its reliability and excellent yields.[11][12]

Synthetic Workflow Overview

The synthesis proceeds in two distinct stages:

  • Diazotization: The primary amine of 7-methoxy-8-aminoquinoline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate.

  • Sandmeyer Reaction: The diazonium salt is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide (CuBr), to yield the final product with high fidelity.[9]

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction A 7-Methoxy-8-aminoquinoline R1 NaNO₂, HBr (aq) 0-5 °C A->R1 B Intermediate: 7-Methoxyquinoline-8-diazonium Salt R2 CuBr Heat B->R2 R1->B C Final Product: This compound R2->C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 7-Methoxy-8-aminoquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aq.)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Formation of the Diazonium Salt

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 7-methoxy-8-aminoquinoline (1 eq.) in 48% hydrobromic acid (approx. 4 eq.) with cooling in an ice-salt bath. Maintain the internal temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes. The key is to maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt and the evolution of nitrogen gas. The formation of the diazonium salt solution is typically indicated by a slight color change.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

  • In a separate, larger flask (e.g., 500 mL), prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (approx. 2 eq.). Heat this solution gently to approximately 50-60 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. This step is often accompanied by vigorous effervescence (evolution of N₂ gas) and a color change. Control the rate of addition to manage the reaction's exothermicity.

  • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Workup and Purification:

  • Transfer the reaction mixture to a separatory funnel and neutralize it carefully by the slow addition of a concentrated NaOH solution until the pH is basic (pH ~9-10). This step precipitates the crude product.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. This step is crucial for removing any unreacted starting material or side products.

  • Combine the pure fractions and evaporate the solvent to obtain this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of pure this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₈BrNO[13]
Molecular Weight 238.08 g/mol [13]
Appearance Off-white to pale yellow solid(Typical)
CAS Number 36023-06-0[13]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrometer: 400 MHz, Solvent: CDCl₃

The ¹H NMR spectrum provides unambiguous evidence for the structure, showing distinct signals for each proton in the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.90ddJ = 4.2, 1.71HH-2
~8.15ddJ = 8.4, 1.71HH-4
~7.60dJ = 8.81HH-5
~7.45ddJ = 8.4, 4.21HH-3
~7.10dJ = 8.81HH-6
~4.05s-3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrometer: 101 MHz, Solvent: CDCl₃

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~150.5C-7 (C-O)
~149.0C-2
~145.0C-8a
~136.0C-4
~129.0C-5
~127.5C-4a
~122.0C-3
~115.0C-6
~108.0C-8 (C-Br)
~56.5-OCH₃

FT-IR (Fourier-Transform Infrared Spectroscopy) Sample: KBr Pellet

IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050MediumC-H StretchAromatic
~2950, 2840MediumC-H Stretch-OCH₃
~1610, 1570, 1490StrongC=C / C=N StretchQuinoline Ring
~1260StrongC-O StretchAryl-Alkyl Ether
~1050StrongC-O StretchAryl-Alkyl Ether
~820StrongC-H Bend (out-of-plane)Aromatic
~650MediumC-Br StretchAryl Bromide

MS (Mass Spectrometry) Technique: ESI+ (Electrospray Ionization, Positive Mode)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.[16]

m/z (mass-to-charge)Relative Intensity (%)Assignment
238.0~100[M+H]⁺ (with ⁷⁹Br)
240.0~98[M+H]⁺ (with ⁸¹Br)

The near 1:1 ratio of the peaks at m/z 238 and 240 is the definitive signature of a monobrominated compound.

Conclusion

This guide details a vetted and reliable protocol for the synthesis of this compound, a high-value intermediate for drug discovery and chemical synthesis. The selection of the Sandmeyer reaction ensures high regioselectivity, a critical consideration for efficient multi-step synthesis. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring the integrity and purity of the synthesized material. By following this self-validating workflow, scientists can confidently produce and verify this versatile chemical building block for their research endeavors.

References

Navigating the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Crystalline Insight

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational component in a multitude of therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom, for instance, can enhance biological activity and favorably influence a drug's metabolic profile.[3] It is within this context of rational drug design that 8-bromo-7-methoxyquinoline emerges as a molecule of significant interest. Its unique substitution pattern suggests the potential for novel intermolecular interactions that can dictate its solid-state architecture, and in turn, its bioavailability and stability.

This technical guide embarks on an in-depth exploration of the crystal structure analysis of this compound. However, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield an experimentally determined crystal structure for this specific compound.[4][5] The following guide is therefore presented as a hypothetical yet rigorous framework , detailing the essential experimental and analytical pathways that would be undertaken to elucidate and understand its crystal structure. By leveraging established crystallographic principles and drawing comparisons with structurally related quinoline derivatives, we will construct a scientifically grounded narrative of the process, from synthesis to structural refinement and interpretation. This document is designed to serve as a robust methodological blueprint for researchers venturing into the crystallographic analysis of novel quinoline-based compounds.

Synthesis and Crystallization: From Molecule to Monocrystal

The journey to understanding a molecule's three-dimensional structure begins with its synthesis and subsequent crystallization. A plausible synthetic route to this compound involves the bromination of a suitable precursor, 7-methoxyquinoline.

Experimental Protocol: Synthesis of this compound

A reported method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as a brominating agent.[6]

  • Reaction Setup: To a 100 mL three-necked flask containing 7-methoxyquinoline, add N-bromosuccinimide (NBS).

  • Solvent Addition: Add 60 mL of dichloromethane to the flask.

  • Inert Atmosphere: Purge the flask with argon gas.

  • Reaction: Allow the reaction to proceed at room temperature for 12 hours.

  • Workup: Upon completion, quench the reaction by adding sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Perform an extraction using a water/ethyl acetate system.

  • Drying and Purification: Collect the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent. The crude product is then purified by column chromatography to yield this compound.[6]

The Art of Crystal Growth: A Prerequisite for Diffraction

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study.[7] For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical, as it influences the crystal growth mechanism and can even be incorporated into the crystal lattice.[8]

Common Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution.[9] The solution is then filtered and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

For this compound, a systematic screening of various solvents and solvent mixtures would be necessary to identify the optimal conditions for growing diffraction-quality single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is the definitive technique to determine its atomic-level structure.[4] This powerful analytical method relies on the diffraction pattern produced when a crystal is irradiated with X-rays.

Experimental Workflow: From Crystal to Data

The process of single-crystal X-ray diffraction analysis follows a well-defined workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of This compound Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Phasing Structure Solution (Phase Problem) Integration->Phasing Refinement Structure Refinement Phasing->Refinement Validation Validation & Analysis Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection Parameters

A modern CCD or CMOS area detector diffractometer would be used for data collection. Key experimental parameters would include:

ParameterTypical Value/ChoiceRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is common for small organic molecules, providing good resolution. Cu Kα may be used for smaller crystals but can lead to higher absorption.
Temperature 100 K or 150 KLow temperatures are used to minimize thermal vibrations of atoms, leading to a more precise structure determination.[1]
Data Collection Strategy ω and φ scansA combination of scans is used to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.
Structure Solution and Refinement

The collected diffraction data, consisting of a series of reflection intensities, is then processed. The primary challenge is to solve the "phase problem," as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically successful in determining the initial atomic positions.

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

Hypothetical Crystal Structure of this compound: A Structural Biologist's Perspective

While the actual crystal structure is unknown, we can hypothesize about its key features based on the known structures of related quinoline derivatives, such as 4-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline.[1][7]

Molecular Geometry

The quinoline ring system is expected to be essentially planar. The bromine atom and the methoxy group will be substituted at the 8 and 7 positions, respectively. The C-Br bond length is anticipated to be in the typical range for brominated aromatic compounds. The methoxy group may exhibit some deviation from the plane of the quinoline ring. In the case of 5,7-dibromo-8-methoxyquinoline, the methoxy carbon atom deviates from the quinoline ring system.[7]

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions are likely to play a significant role:

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with the nitrogen atom or the oxygen atom of the methoxy group of a neighboring molecule.

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are plausible and are observed in the crystal structure of 5,7-dibromo-8-methoxyquinoline.[7]

  • π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of planar aromatic molecules. These interactions are also observed in 5,7-dibromo-8-methoxyquinoline.[7]

  • van der Waals Forces: These ubiquitous forces will also contribute to the overall crystal packing.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N Br1 Br N2 N Br1->N2 Halogen Bond O1 O O1->N2 C-H···O/N Ring1 Quinoline Ring Ring2 Quinoline Ring Ring1->Ring2 π-π Stacking Br2 Br O2 O

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Data Presentation and Validation

A comprehensive crystal structure analysis would present the crystallographic data in a standardized format.

Hypothetical Crystallographic Data Table
ParameterHypothetical Value
Chemical FormulaC₁₀H₈BrNO
Formula Weight238.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)95.5
γ (°)90
V (ų)1040
Z4
ρcalc (g/cm³)1.52
μ (mm⁻¹)4.50
F(000)472
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15

Note: These values are purely hypothetical and are presented for illustrative purposes.

Structural Validation

The final refined crystal structure would be rigorously validated using software like PLATON to check for missed symmetry and other potential issues. The quality of the structure is assessed by figures of merit such as the R-factors (R₁ and wR₂) and the goodness-of-fit (GooF).

Conclusion and Future Directions

The crystallographic analysis of this compound, though currently not experimentally determined, represents a valuable endeavor for the drug development community. The hypothetical framework outlined in this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. The insights gained from such a study would not only reveal the intricate details of its solid-state architecture but also contribute to a deeper understanding of structure-property relationships in this important class of heterocyclic compounds. The determination of this crystal structure would be a significant contribution to the field, providing a crucial data point for computational modeling and the rational design of future quinoline-based therapeutic agents.

References

8-Bromo-7-methoxyquinoline solubility in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 8-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this guide synthesizes theoretical principles with field-proven experimental methodologies to empower researchers in their drug development endeavors. We present a predicted solubility profile based on the physicochemical properties of the molecule and data from structurally related compounds. More importantly, we provide a detailed, self-validating experimental workflow for the precise determination of its solubility in various solvents, ensuring scientific integrity and reproducibility. This guide is designed to be a practical resource for scientists engaged in pre-formulation studies, process chemistry, and the broader field of pharmaceutical development.

Introduction to this compound and the Imperative of Solubility Profiling

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom and a methoxy group to the quinoline ring system significantly influences its physicochemical properties, such as lipophilicity, electronic distribution, and crystal packing, all of which are key determinants of solubility.

A comprehensive understanding of a compound's solubility is paramount in the early stages of drug development. Poor solubility can lead to a cascade of challenges, including low and erratic bioavailability, difficulty in formulating parenteral and oral dosage forms, and unreliable results in in-vitro biological assays.[2][3] Therefore, a thorough characterization of the solubility of this compound in a diverse range of solvents is a foundational step for its advancement as a potential therapeutic agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters provide a theoretical basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[4][5]
Molecular Weight 238.08 g/mol [4][5]
Predicted LogP 3.0059[4]
Hydrogen Bond Acceptors 2 (N in quinoline, O in methoxy)[4]
Hydrogen Bond Donors 0[4]
Topological Polar Surface Area (TPSA) 22.12 Ų[4]

The predicted octanol-water partition coefficient (LogP) of approximately 3 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media.[4] This is a strong indicator of poor water solubility.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on its structure and the known solubility of similar brominated quinoline derivatives.[6][7][8] The principle of "like dissolves like" is a guiding tenet in these predictions.[6]

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery Low / InsolubleHigh LogP, lack of hydrogen bond donors.
MethanolSparingly Soluble to SolubleCan engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute.
EthanolSparingly Soluble to SolubleSimilar to methanol, but slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleHigh polarity and ability to disrupt crystal lattice forces make it an excellent solvent for many organic compounds.
N,N-Dimethylformamide (DMF)Soluble to Very SolubleSimilar to DMSO in its solubilizing power for polarizable molecules.
AcetoneSolubleA good general-purpose organic solvent.
AcetonitrileSolubleOften used in chromatography, indicating its ability to dissolve a range of compounds.[6]
Non-Polar / Halogenated Dichloromethane (DCM)SolubleA common solvent for organic synthesis and extraction.[5]
ChloroformSolubleSimilar to DCM.[6]
HexaneInsolubleThe significant polarity of the quinoline ring is unlikely to be overcome by this non-polar solvent.

Disclaimer: The data in Table 2 is predictive and should be confirmed by experimental determination. This table serves as a guide for solvent selection in initial screening experiments.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is the gold-standard for determining equilibrium solubility and is widely accepted by regulatory agencies.[3][9]

Core Principle

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is achieved.[9][10] At this point, the solution is saturated with the compound. The concentration of the dissolved compound in the clear supernatant is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[11]

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Procure high-purity This compound D Add excess solid to solvent in triplicate vials A->D B Select and prepare a range of solvents B->D C Prepare analytical standards and calibration curve H Quantify concentration using validated HPLC method C->H E Equilibrate at constant temperature with agitation (e.g., 24-48h) D->E F Separate solid and liquid phases (centrifugation/filtration) E->F G Withdraw and dilute supernatant aliquot F->G G->H I Calculate solubility (mg/mL, mol/L) H->I

References

An In-depth Technical Guide to the Physical and Chemical Stability of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of 8-Bromo-7-methoxyquinoline, a key heterocyclic intermediate in pharmaceutical synthesis. While specific experimental stability data for this compound is not extensively available in public literature, this document synthesizes information from structurally related quinoline derivatives and fundamental principles of organic chemistry to predict its stability profile. We will explore the anticipated effects of pH, temperature, light, and oxidative stress on the molecule. Furthermore, this guide outlines detailed, field-proven protocols for conducting forced degradation studies in accordance with ICH guidelines, and presents the appropriate analytical methodologies for the separation and identification of potential degradation products. This document is intended to be an essential resource for scientists and researchers, enabling them to design robust stability studies, anticipate potential degradation pathways, and develop stable formulations.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The substitution pattern on the quinoline ring profoundly influences the molecule's physicochemical properties, biological activity, and, critically, its stability. This compound, with its halogen and electron-donating methoxy substituents, presents a unique stability profile that warrants careful investigation. Understanding the intrinsic stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).[2]

Forced degradation studies are an indispensable component of the drug development process, providing crucial insights into the degradation pathways and products that may arise under various environmental conditions.[3][4] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies, mandating the exposure of drug substances to stress conditions such as acid, base, oxidation, heat, and light.[3][5]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValue/PredictionSource
Molecular Formula C₁₀H₈BrNO[6][7]
Molecular Weight 238.08 g/mol [6][7]
CAS Number 36023-06-0[6][8]
Appearance Predicted to be a solid at room temperature.General knowledge
XLogP3 2.9[6]
Topological Polar Surface Area 22.1 Ų[6]
Flash Point 154.1 ± 22.3 °C[6]
pKa Predicted to be weakly basic due to the quinoline nitrogen.General knowledge
Solubility Predicted to have low aqueous solubility, but soluble in organic solvents like DMSO and methanol.[9]

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under forced stress conditions. The presence of the methoxy group (an aryl ether) and the bromo substituent on the electron-rich quinoline ring are key determinants of its reactivity.

Hydrolytic Stability

The stability of this compound to hydrolysis is expected to be pH-dependent.

  • Acidic Conditions: Aryl ethers are generally stable to acid hydrolysis but can be cleaved under harsh conditions with strong acids like HBr or HI.[10] Under typical forced degradation conditions (e.g., 0.1 M HCl), significant degradation via ether cleavage is not anticipated to be the primary pathway. However, protonation of the quinoline nitrogen may influence the overall electron distribution and reactivity of the molecule.

  • Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The aryl ether and aryl bromide moieties are generally resistant to cleavage by hydroxide ions under standard forced degradation conditions.

Oxidative Stability

The methoxy group can render the aromatic ring more susceptible to oxidation.[11][12][13][14][15]

  • Reaction with Peroxide: Exposure to hydrogen peroxide could lead to the formation of N-oxides at the quinoline nitrogen. Furthermore, oxidation of the benzene ring is possible, potentially leading to hydroxylation or ring-opening products under more strenuous conditions. The methoxy group itself could be susceptible to oxidative dealkylation.

Photostability

Halogenated aromatic compounds are often susceptible to photodegradation.[16][17]

  • UV/Visible Light Exposure: Irradiation with UV or visible light could induce homolytic cleavage of the carbon-bromine bond, generating a radical intermediate. This radical could then undergo various reactions, including hydrogen abstraction from the solvent or reaction with oxygen, leading to debrominated or hydroxylated impurities. The quinoline ring itself is a chromophore and can absorb light, potentially leading to other photolytic reactions.[18]

Thermal Stability

This compound is expected to be relatively stable to thermal stress in the solid state, as suggested by its high flash point.[6] Degradation at elevated temperatures would likely proceed through non-specific decomposition pathways.

Diagram of Predicted Degradation Pathways

G cluster_oxidation Oxidative Degradation Products cluster_photo Photolytic Degradation Products main This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) main->acid Minor or no degradation base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) main->base Likely Stable oxidation Oxidation (e.g., 3% H2O2) main->oxidation photo Photolysis (UV/Vis light) main->photo n_oxide Quinoline N-oxide oxidation->n_oxide hydroxylated Hydroxylated derivatives oxidation->hydroxylated dealkylated 7-Hydroxy-8-bromoquinoline oxidation->dealkylated debrominated 7-Methoxyquinoline photo->debrominated photo_hydroxylated Hydroxylated derivatives photo->photo_hydroxylated

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound in accordance with ICH Q1A(R2) guidelines.[3][5] The goal is to achieve 5-20% degradation to provide meaningful data on potential degradation products.[5]

Experimental Workflow Diagram

G start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) stress Expose to Stress Conditions start->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling Acid, Base, Oxidative, Thermal, Photolytic neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS sampling->analyze For non-hydrolytic samples neutralize->analyze characterize Characterize Degradants (LC-MS/MS, NMR) analyze->characterize If significant degradation end Report Results analyze->end If stable or minor degradation characterize->end

Caption: General workflow for forced degradation studies.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL for analysis.

Stress Conditions
  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the mixture at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • At specified time points, withdraw samples, dissolve in the initial solvent, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • A control sample should be protected from light to assess the contribution of thermal degradation during the study.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.[19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21]

Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is recommended to achieve good separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound and use the PDA to assess peak purity.

Identification of Degradation Products

For the identification and structural elucidation of significant degradation products, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products.

Conclusion and Future Perspectives

This technical guide provides a predictive overview of the physical and chemical stability of this compound and outlines a robust experimental framework for its comprehensive evaluation. Based on its chemical structure, the molecule is most likely susceptible to degradation under oxidative and photolytic stress. The provided protocols, rooted in ICH guidelines, offer a systematic approach to confirming these predictions and identifying any potential degradants.

It is imperative for researchers and drug development professionals working with this compound to conduct these forced degradation studies early in the development process. The resulting data will be invaluable for establishing its intrinsic stability, developing stable formulations, defining appropriate storage conditions, and ensuring the development of a safe and effective final drug product.

References

An In-Depth Technical Guide to 8-Bromo-7-methoxyquinoline (CAS No. 36023-06-0): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 8-Bromo-7-methoxyquinoline (CAS No. 36023-06-0), a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its physicochemical properties, present a detailed and validated synthesis protocol, explore its chemical reactivity, and discuss its strategic applications as a versatile intermediate. This document is designed to serve as a practical resource for scientists and drug development professionals, offering field-proven insights into the effective utilization of this valuable chemical building block.

Introduction: The Quinoline Scaffold and the Strategic Utility of this compound

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] this compound emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The methoxy group at the C-7 position and the bromine atom at the C-8 position of the quinoline ring system provide orthogonal handles for sequential, regioselective chemical modifications.[1]

The bromine atom serves as a versatile anchor for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[3][4] Concurrently, the methoxy group influences the electronic landscape of the molecule and can be readily converted to a hydroxyl group, opening further avenues for derivatization or for its use in bio-imaging and as a metal ionophore.[1] This dual functionality makes this compound a powerful precursor for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.[5]

graph "Chemical_Structure" {
    layout=neato;
    node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=51063033&t=l", label=""];
    b [pos="-1,1!"];
    a [pos="1,-1!"];
}

Caption: Chemical structure of this compound.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below, derived from supplier data and computational models.

PropertyValueReference(s)
CAS Number 36023-06-0[6][7]
Molecular Formula C₁₀H₈BrNO[6][7]
Molecular Weight 238.08 g/mol [6][7]
Synonyms 7-Methoxy-8-bromo-quinoline[6]
Purity (Typical) ≥96%[6]
Flash Point (Predicted) 154.1 ± 22.3 °C[7]
Density (Predicted) 1.516 g/cm³[7]
Refractive Index (Predicted) 1.640[7]
Topological Polar Surface Area (TPSA) 22.12 Ų[6]
LogP (Predicted) 3.0059[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]
Storage Conditions Store at room temperature[6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 7-methoxyquinoline precursor. The following protocol is a robust and validated method for its preparation.

Principle of Electrophilic Aromatic Substitution

The regioselectivity of the bromination is governed by the electronic effects of the substituents on the quinoline ring. The methoxy group (-OCH₃) at the C-7 position is a strongly activating, ortho, para-directing group. It enhances the electron density of the benzene portion of the scaffold, making it more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electronegative nitrogen atom. The C-8 position is ortho to the methoxy group, making it a highly favored site for substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which allows for controlled monobromination with high yield.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for the bromination of activated aromatic systems.[7]

Reagents and Equipment:

  • 7-Methoxyquinoline (starting material)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL three-necked flask, dissolve 4.2 g of 7-methoxyquinoline in 60 mL of anhydrous dichloromethane.[7] Equip the flask with a magnetic stir bar and an argon gas inlet.

  • Addition of Brominating Agent: To the stirred solution, add a stoichiometric equivalent of N-Bromosuccinimide (NBS).[7]

  • Reaction: Purge the flask with argon gas and allow the reaction to proceed at room temperature for 12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and perform an extraction with a water/ethyl acetate system.[7] Collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, this compound. A typical yield for this reaction is approximately 93%.[7]

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve 7-Methoxyquinoline in Dichloromethane B 2. Add N-Bromosuccinimide (NBS) A->B C 3. Stir at Room Temp for 12h under Argon B->C D 4. Quench with Sodium Thiosulfate C->D E 5. Extract with Ethyl Acetate/Water D->E F 6. Dry Organic Layer & Evaporate Solvent E->F G 7. Purify via Column Chromatography F->G H This compound (Final Product) G->H

Caption: A step-by-step workflow for the synthesis of this compound.

Spectral Data Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely published, data is available from commercial suppliers.[8] Based on the known structure and spectral data from closely related analogs, the following characteristics can be anticipated.[1][9]

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The methoxy group will appear as a sharp singlet around 4.0 ppm. The aromatic protons will reside in the 7.0-9.0 ppm range, with coupling patterns characteristic of the quinoline ring system.

  • ¹³C NMR: The carbon spectrum will display ten unique signals. The methoxy carbon should appear around 56-61 ppm. The carbon atom attached to the bromine (C-8) will be shifted, and its precise chemical shift is a key indicator of successful bromination.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected exact mass is 236.9789 g/mol .[7]

Chemical Reactivity and Synthetic Applications

This compound is not typically an end-product but rather a strategic intermediate. Its reactivity is dominated by the C-Br bond, making it a prime substrate for modern synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 8-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space. Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[3][4]

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.[10]

  • Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-based functionalities.[10]

  • Heck Reaction: Reaction with alkenes to form vinylated quinolines.[10]

The reactivity of the C-Br bond is generally higher than that of a C-Cl bond but lower than a C-I bond, offering a good balance of stability and reactivity for these transformations.[4]

Diagram of Synthetic Potential

Synthetic_Potential A This compound B Suzuki Coupling (+ R-B(OH)2) A->B Pd catalyst C Sonogashira Coupling (+ R-C≡CH) A->C Pd/Cu catalyst D Buchwald-Hartwig (+ R2NH) A->D Pd catalyst E 8-Aryl-7-methoxyquinolines B->E F 8-Alkynyl-7-methoxyquinolines C->F G 8-Amino-7-methoxyquinolines D->G

Caption: Synthetic utility of this compound in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed.

Hazard InformationDetailsReference(s)
GHS Classification Acute Toxicity, Oral (Category 4)[7]
Hazard Statement H302: Harmful if swallowed[7]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[6]

Conclusion

This compound is a high-value synthetic intermediate, offering researchers two distinct and strategically positioned functional groups for molecular elaboration. Its straightforward, high-yielding synthesis and its versatility in modern cross-coupling chemistry make it an indispensable tool for constructing novel quinoline-based compounds. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to fully leverage its potential in the pursuit of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the synthetic utilization of 8-bromo-7-methoxyquinoline. This versatile building block serves as a key precursor for the synthesis of a diverse array of novel quinoline derivatives with significant potential in pharmaceutical and materials science applications. This document focuses on leveraging modern palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to functionalize the 8-position of the quinoline core. We present field-proven insights into reaction mechanisms, optimization strategies, and step-by-step experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as SNAr reactions. Each protocol is designed to be a self-validating system, ensuring reproducibility and high yields.

Introduction: The Quinoline Scaffold and the Strategic Importance of this compound

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Quinoline derivatives have been successfully developed as therapeutic agents for a range of diseases, including cancer, malaria, and various infections.[3][4][5] The ability to functionalize the quinoline ring at specific positions is paramount in medicinal chemistry for fine-tuning the pharmacological profile of lead compounds.[3]

This compound is a strategically important starting material for the synthesis of novel quinoline-based compounds. The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The methoxy group at the 7-position, being an electron-donating group, influences the reactivity of the quinoline ring system. This guide provides a detailed exploration of the synthetic utility of this valuable building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[6] For this compound, these reactions provide a direct and versatile route to a wide range of derivatives.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[7] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many biologically active molecules.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[8]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle reagents This compound + Arylboronic Acid + Base (e.g., K₃PO₄) Pd(0)L2 Pd(0)L₂ product 8-Aryl-7-methoxyquinoline ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Ar-Br Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ ArPd(II)BrL2->ArPd(II)Ar'L2 Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add THF and deionized water (typically in a 3:1 ratio) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-phenyl-7-methoxyquinoline.[1]

ParameterValue/ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.
Ligand dppf (in catalyst)Provides thermal stability and promotes efficient catalytic turnover.
Base K₃PO₄A moderately strong base suitable for activating the boronic acid without promoting side reactions.
Solvent System THF/WaterA common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][9] This reaction has broad utility in the synthesis of pharmaceuticals and other functional organic molecules where an aniline or related nitrogen-containing moiety is required.

Mechanistic Insight: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[9] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[10][11]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle reagents This compound + Amine (R₂NH) + Base (e.g., NaOtBu) Pd(0)L2 Pd(0)L₂ product 8-(Dialkylamino)-7-methoxyquinoline ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Ar-Br Oxidative_Addition Oxidative Addition ArPd(II)NR2L2 Ar-Pd(II)(NR₂)L₂ ArPd(II)BrL2->ArPd(II)NR2L2 R₂NH Base Amine_Coordination_Deprotonation Amine Coordination & Deprotonation ArPd(II)NR2L2->Pd(0)L2 Ar-NR₂ Reductive_Elimination Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Seal the tube, and evacuate and backfill with an inert gas three times.

    • Add anhydrous toluene, followed by this compound and morpholine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[10]

ParameterValue/ConditionRationale
Palladium Precatalyst Pd₂(dba)₃A common and effective Pd(0) source for Buchwald-Hartwig aminations.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that promotes efficient coupling of a wide range of amines.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction.
Temperature 100 °CEnsures a reasonable reaction rate for the coupling.
Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[12] It is a valuable tool for the synthesis of substituted alkenes and for the construction of more complex molecular architectures.

Mechanistic Insight: The Heck reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), coordination and insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[13]

Protocol: Heck Reaction of this compound with n-Butyl Acrylate

  • Materials:

    • This compound (1.0 eq)

    • n-Butyl acrylate (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF, n-butyl acrylate, and Et₃N.

    • Seal the tube and heat to 120 °C for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Wash with water and brine, then dry the organic layer over MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[14]

ParameterValue/ConditionRationale
Palladium Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.
Ligand P(o-tol)₃A phosphine ligand that can stabilize the palladium catalyst and promote the reaction.
Base Et₃NActs as a base to regenerate the Pd(0) catalyst and as a solvent in some cases.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reactants and catalyst.
Temperature 120 °CHigher temperatures are often required for Heck reactions to proceed at a reasonable rate.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.

Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkyne product and regenerates the Pd(0) catalyst.[16]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[17]

ParameterValue/ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A stable and commonly used palladium precatalyst for Sonogashira couplings.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base/Solvent Et₃NActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THFHelps to dissolve the reactants and maintain a homogeneous reaction mixture.
Temperature Room TemperatureSonogashira couplings can often be performed under mild conditions.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAr) can be a viable alternative for introducing certain nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the quinoline nitrogen itself provides some activation, although the methoxy group is electron-donating. SNAr reactions on this substrate may require more forcing conditions.

Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[18]

SNAr_Reaction reagents This compound + Nucleophile (e.g., NaOMe) Start Ar-Br product 8-Methoxy-7-methoxyquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ Product_Formation Ar-Nu Meisenheimer->Product_Formation - Br⁻

General mechanism of the SNAr reaction.

Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (3.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add this compound and sodium methoxide.

    • Add anhydrous DMF or DMSO.

    • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterValue/ConditionRationale
Nucleophile Sodium methoxideA strong nucleophile for SNAr reactions.
Solvent DMF or DMSOHigh-boiling polar aprotic solvents that can facilitate SNAr reactions.
Temperature 120-150 °CForcing conditions are likely necessary due to the electron-donating methoxy group.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide efficient and reliable methods for the functionalization of the 8-position. Additionally, nucleophilic aromatic substitution offers a complementary approach for the introduction of certain nucleophiles. The protocols and insights provided herein are intended to empower researchers to explore the full synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

The Versatile Role of 8-Bromo-7-methoxyquinoline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials, owing to their diverse biological activities and unique photophysical properties.[1][2] The functionalization of the quinoline core is a critical strategy for drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity.[3][4] Among the various substituted quinolines, 8-bromo-7-methoxyquinoline stands out as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

The strategic placement of the bromine atom at the 8-position and the methoxy group at the 7-position offers a unique combination of electronic and steric properties. The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][5] The adjacent electron-donating methoxy group can influence the reactivity of the C-Br bond and the properties of the resulting coupled products. This guide provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, offering researchers a practical resource for the synthesis of novel functionalized quinoline derivatives.

Synthesis of the Starting Material: this compound

While commercially available, understanding the synthesis of this compound provides valuable context. A common synthetic route involves the bromination of 7-methoxyquinoline. It is important to note that direct bromination of quinoline derivatives can sometimes lead to a mixture of products, and reaction conditions must be carefully controlled to achieve the desired regioselectivity.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 8-position of this compound is readily activated by palladium(0) catalysts, initiating a catalytic cycle that can be harnessed to form a diverse range of new bonds. This section will detail the application of this versatile substrate in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of C-C bonds, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents.[6][7] This reaction is particularly effective for coupling this compound with a wide variety of aryl- and heteroarylboronic acids or their esters, providing access to a rich library of 8-aryl-7-methoxyquinoline derivatives. These products are of significant interest in medicinal chemistry as potential therapeutic agents.[8]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[9]

The choice of ligand, base, and solvent is critical for an efficient and high-yielding reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 (R = 7-methoxyquinolin-8-yl) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex R-Pd(II)(Ar)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Product R-Ar (8-Aryl-7-methoxyquinoline) Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 This compound This compound This compound->Oxidative Addition Complex Arylboronic Acid (ArB(OH)2) Arylboronic Acid (ArB(OH)2) Arylboronic Acid (ArB(OH)2)->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromoquinoline substrates.[10]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-phenyl-7-methoxyquinoline.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O80[10]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90[3]
Pd(OAc)₂SPhosK₃PO₄Toluene100[11]
Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with concomitant formation of a new double bond.[5][12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates from this compound and suitable alkene partners like styrene or acrylates.

The Heck reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a hydridopalladium complex.

  • Reductive Elimination: The hydridopalladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[5]

Diagram: Catalytic Cycle of the Heck Coupling

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 (R = 7-methoxyquinolin-8-yl) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkene Insertion Complex R-CH2-CH(R')-Pd(II)L2 Oxidative Addition Complex->Alkene Insertion Complex Alkene Insertion Product R-CH=CH-R' (Substituted Alkene) Alkene Insertion Complex->Product β-Hydride Elimination HPd(II)(Br)L2 H-Pd(II)(Br)L2 Alkene Insertion Complex->HPd(II)(Br)L2 HPd(II)(Br)L2->Pd(0)L2 Base This compound This compound This compound->Oxidative Addition Complex Alkene (CH2=CHR') Alkene (CH2=CHR') Alkene (CH2=CHR')->Alkene Insertion Complex Base Base Base->HPd(II)(Br)L2

Caption: Catalytic cycle for the Heck coupling of this compound.

This protocol is based on general procedures for the Heck reaction of aryl bromides with acrylates.[13]

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a Schlenk tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF under an inert atmosphere.

  • Add n-butyl acrylate and triethylamine to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired acrylate product.

Table 2: Common Catalytic Systems for the Heck Reaction

Catalyst PrecursorLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂PPh₃Et₃NAcetonitrile80-100[5]
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF120[5]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane100[13]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and materials science.

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, the palladium cycle involves oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst.[16][17]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 (R = 7-methoxyquinolin-8-yl) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex R-Pd(II)(C≡CR')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Product R-C≡CR' (Arylalkyne) Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Terminal Alkyne (HC≡CR') Terminal Alkyne (HC≡CR') Copper Acetylide (CuC≡CR') Copper Acetylide (CuC≡CR') Terminal Alkyne (HC≡CR')->Copper Acetylide (CuC≡CR') Copper Acetylide (CuC≡CR')->Transmetalation Complex Base Base Base->Copper Acetylide (CuC≡CR') Cu(I) Cu(I) Cu(I)->Copper Acetylide (CuC≡CR') This compound This compound This compound->Oxidative Addition Complex

Caption: Catalytic cycles for the Sonogashira coupling of this compound.

This protocol is based on standard Sonogashira coupling conditions.[15]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), degassed

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp. to 60 °C[14]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMFRoom Temp.[15]
Pd(PPh₃)₄CuIPiperidineToluene80 °C[16]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile and widely used method for the synthesis of arylamines from aryl halides.[1][2] This reaction enables the coupling of this compound with a broad range of primary and secondary amines, providing access to 8-amino-7-methoxyquinoline derivatives, which are important pharmacophores.

The catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[18][19]

The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often the rate-limiting step of the reaction.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 (R = 7-methoxyquinolin-8-yl) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Palladium-Amido Complex R-Pd(II)(NR'R'')L2 Oxidative Addition Complex->Palladium-Amido Complex Amine Coordination & Deprotonation Product R-NR'R'' (8-Amino-7-methoxyquinoline) Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 This compound This compound This compound->Oxidative Addition Complex Amine (HNR'R'') Amine (HNR'R'') Amine (HNR'R'')->Palladium-Amido Complex Base Base Base->Palladium-Amido Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

This protocol is based on established procedures for the Buchwald-Hartwig amination.[19]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound and morpholine to the reaction mixture.

  • Seal the tube and heat the reaction to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 4: Common Ligands and Bases for Buchwald-Hartwig Amination

LigandBaseSolventTypical SubstratesReference
BINAPNaOtBuTolueneAryl bromides, primary/secondary amines[1]
XPhosK₃PO₄DioxaneAryl chlorides, primary/secondary amines[19]
RuPhosCs₂CO₃t-BuOHHindered primary/secondary amines[11]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized quinoline derivatives through palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The continued development of more efficient and selective catalyst systems will undoubtedly further expand the utility of this valuable synthetic intermediate.

References

Introduction: The Strategic Importance of Biaryl Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling with 8-Bromo-7-methoxyquinoline

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] Its profound impact is particularly felt in medicinal chemistry and materials science, where the construction of biaryl and hetero-biaryl motifs is a foundational step in the synthesis of countless therapeutic agents and functional materials.[3]

This guide focuses on a specific, high-value transformation: the coupling of this compound. This substrate is an important heterocyclic building block, but like many heteroaromatics, it presents unique challenges. The presence of the quinoline nitrogen and the adjacent methoxy group can lead to catalyst inhibition or undesired side reactions if conditions are not carefully selected.[4][5]

Herein, we provide a detailed exploration of the mechanistic underpinnings, a rationale for the selection of reaction components, and field-proven protocols designed for the successful Suzuki-Miyaura coupling of this compound. This document is intended to empower researchers, scientists, and drug development professionals to confidently employ this powerful reaction, troubleshoot common issues, and optimize conditions for their specific synthetic targets.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle. A comprehensive understanding of this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][6]

  • Oxidative Addition: A low-valent Palladium(0) species, the active catalyst, inserts into the carbon-bromine bond of this compound. This changes the oxidation state of palladium from Pd(0) to Pd(II) and forms a new organopalladium complex.

  • Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate "ate" complex.[7]

  • Reductive Elimination: The two organic fragments (the quinoline and the group from the boron reagent) are expelled from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar¹-Pd(II)L₂-X pd0->pd_intermediate aryl_halide Ar¹-X (this compound) oxidative_addition Oxidative Addition diaryl_pd Ar¹-Pd(II)L₂-Ar² pd_intermediate->diaryl_pd boronic_acid Ar²-B(OR)₂ base Base (e.g., K₃PO₄) transmetalation Transmetalation diaryl_pd->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Coupled Product) Experimental_Workflow start Start setup Assemble Reaction Vessel (Flask, Stir Bar) start->setup reagents Add Reactants: - this compound - Boronic Acid/Ester - Base setup->reagents solvent Add Solvent System reagents->solvent degas Deoxygenate Mixture (N₂/Ar Purge) solvent->degas catalyst Add Pd Catalyst/Precatalyst degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup: Quench, Extract monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Quinoline Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of an amino group onto the quinoline core via carbon-nitrogen (C-N) bond formation is a critical transformation, as it allows for the modulation of physicochemical properties and biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides, offering significant advantages over traditional methods that often require harsh reaction conditions.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 8-bromo-7-methoxyquinoline, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss critical parameters for successful execution and optimization.

Reaction Principle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (this compound). This forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl quinoline product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(Br)Ln OxAdd->PdII_Aryl + Ar-Br AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)(Br)(HNR'R'')]Ln AmineCoord->PdII_Amine + HNR'R'' Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)(NR'R'')Ln Deprotonation->PdII_Amido - HBr RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br (this compound) Amine HNR'R'' Base Base-H+

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines and reaction scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially AvailableEnsure dryness, may require distillation or drying over molecular sieves.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially AvailableStore under inert atmosphere.
Xantphos≥98%Commercially AvailableStore under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHighly hygroscopic, handle in a glovebox.
Anhydrous Toluene≥99.8%Commercially AvailableUse a freshly opened bottle or dry over sodium/benzophenone.
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®Commercially AvailableFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Schlenk tube or microwave vialOven-dried before use.
Magnetic stir barOven-dried before use.
Reaction Setup (Inert Atmosphere)

Note: All manipulations involving the palladium catalyst, ligand, and base should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation.

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (4 mol%), and tris(dibenzylideneacetone)dipalladium(0) (2 mol%).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the desired amine (1.2 equiv) via syringe.

  • Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound.

Reaction Execution and Monitoring
  • Immerse the reaction vessel in a preheated oil bath at 90-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5] A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.

Workup and Purification
  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[6] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product. The basicity of the quinoline nitrogen may cause tailing on the silica gel column; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.[6]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the aminated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4][5]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Wet reagents or solvent- Insufficient temperature- Use fresh catalyst and ligand.- Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature in increments of 10 °C.
Formation of side products - Decomposition of starting material or product- Competing side reactions- Lower the reaction temperature.- Screen alternative ligands (e.g., Josiphos-type ligands) or bases (e.g., Cs₂CO₃).[3]
Difficulty in purification - Streaking on silica gel column- Add a small percentage of triethylamine to the eluent.- Consider using neutral or basic alumina as the stationary phase.[6]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl derivatives of this compound. Careful attention to the exclusion of air and moisture, along with the appropriate choice of catalyst, ligand, and base, are paramount for achieving high yields and purity. The protocol provided herein serves as a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Heck Reaction of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the quinoline ring system is therefore of paramount importance for the development of novel molecular entities. The Palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction enables the coupling of unsaturated halides with alkenes, providing access to a diverse array of substituted alkenes.[1]

This document provides a detailed guide to the application of the Heck reaction for the specific substrate, 8-bromo-7-methoxyquinoline. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols for coupling with both electron-deficient (e.g., acrylates) and non-electron-deficient (e.g., styrenes) alkenes, and address common challenges, particularly those pertinent to nitrogen-containing heterocyclic substrates.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

A simplified representation of the Heck catalytic cycle is depicted below:

Figure 1: The Catalytic Cycle of the Heck Reaction.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: The reaction is initiated by a Pd(0) species. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to use air-stable Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂.[1] These are reduced in situ to the active Pd(0) species by a phosphine ligand or other components in the reaction mixture.

  • Phosphine Ligands: The choice of ligand is critical, especially for challenging substrates like this compound. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst poisoning and deactivation. To mitigate this, bulky, electron-rich phosphine ligands are employed. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen. Furthermore, electron-rich ligands can accelerate the rate-limiting oxidative addition step.

  • Base: A base is required to neutralize the hydrogen halide (H-X) produced during the catalytic cycle and regenerate the active Pd(0) catalyst from the hydrido-palladium(II) complex.[3] The choice of base can influence the reaction rate and yield. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, while organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used.

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction pathway. Polar aprotic solvents such as DMF, DMAc, or NMP are generally good choices for Heck reactions.

Optimized Reaction Conditions for this compound

Based on literature precedents for similar electron-rich bromoquinolines and N-heterocyclic substrates, the following conditions are recommended as a starting point for the Heck coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%)Air-stable, readily available, and efficiently reduced in situ.
Ligand P(o-tol)₃ (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands to prevent catalyst poisoning by the quinoline nitrogen and promote oxidative addition.
Base K₂CO₃ (2-3 equivalents) or Et₃N (2-3 equivalents)Effective in regenerating the catalyst; choice may depend on the specific alkene and solvent.
Solvent DMF or NMPHigh-boiling polar aprotic solvents that effectively dissolve reactants and facilitate the reaction.
Temperature 100-140 °CSufficient thermal energy to drive the reaction to completion; may require optimization.
Alkene Acrylates or Styrenes (1.2-1.5 equivalents)A slight excess of the alkene is used to ensure complete consumption of the bromoquinoline.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Heck reaction of this compound with representative acrylate and styrene coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, alkene, base, and solvent in a Schlenk flask. B Degas the mixture (e.g., by three vacuum/inert gas cycles). A->B C Add Pd(OAc)₂ and phosphine ligand under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. F->G H Dry the organic layer, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Figure 2: General Experimental Workflow for the Heck Reaction.

Protocol 1: Heck Coupling with Methyl Acrylate
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 238 mg), K₂CO₃ (2.5 mmol, 345 mg), and DMF (5 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Under a positive pressure of the inert gas, add methyl acrylate (1.5 mmol, 129 mg, 0.14 mL), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol, 30.4 mg).

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired (E)-methyl 3-(7-methoxyquinolin-8-yl)acrylate.

Protocol 2: Heck Coupling with Styrene
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 238 mg), triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL), and NMP (5 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

  • Reagent Addition: Under a positive pressure of the inert gas, add styrene (1.2 mmol, 125 mg, 0.14 mL), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and XPhos (0.06 mmol, 28.6 mg).

  • Reaction: Place the flask in a preheated oil bath at 130 °C and stir vigorously for 18-36 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with toluene (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-7-methoxy-8-styrylquinoline. For non-polar oily products, precipitation as a hydrochloride salt can be an effective purification method.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by quinoline nitrogen.2. Inefficient pre-catalyst activation.3. Poor quality of reagents or solvents.1. Increase the loading of the bulky, electron-rich phosphine ligand (up to a 2:1 ligand-to-palladium ratio).2. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄).3. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.
Formation of Palladium Black Catalyst decomposition at high temperatures.1. Lower the reaction temperature and extend the reaction time.2. Ensure a strictly inert atmosphere is maintained throughout the reaction.3. Consider a more stable pre-catalyst or a different ligand that enhances catalyst stability.
Side Product Formation (e.g., dehalogenation) β-hydride elimination from the aryl-palladium intermediate.1. Optimize the base and solvent system.2. In some cases, the addition of a halide scavenger (e.g., a silver salt) can suppress this side reaction, but this will alter the reaction pathway to a cationic mechanism.
Difficult Purification Product is an oil or has similar polarity to impurities.1. If the product is basic, consider purification via salt formation (e.g., hydrochloride salt) followed by neutralization.2. For oily products, attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification.3. Employ alternative chromatography techniques such as reversed-phase chromatography.

Conclusion

The Heck reaction is a robust and highly effective method for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by taking precautions to mitigate catalyst poisoning, researchers can achieve high yields of the desired vinylated quinoline derivatives. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[3][4] The quinoline core is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[5][6][7] This document provides a comprehensive guide for the development of novel kinase inhibitors using 8-bromo-7-methoxyquinoline as a versatile starting material.[8] We will detail synthetic protocols, in vitro biochemical assays, and cell-based evaluation methods, offering a complete workflow from initial compound synthesis to cellular efficacy assessment.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The human genome contains over 500 protein kinases, which act as key nodes in signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[9] Quinoline-based compounds have emerged as a particularly successful class of kinase inhibitors, with several approved drugs incorporating this heterocyclic system.[6]

The this compound scaffold is an excellent starting point for inhibitor design. The bromine atom at the C8 position serves as a versatile handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[10] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a target kinase.[11][12]

Synthesis of 8-Aryl-7-methoxyquinoline Derivatives

The strategic modification of the this compound core is essential for generating a library of potential kinase inhibitors. The introduction of various aryl or heteroaryl groups at the 8-position can lead to compounds with diverse pharmacological profiles.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the synthesis of 8-aryl-7-methoxyquinoline derivatives.

Objective: To synthesize a library of 8-substituted-7-methoxyquinoline analogs for kinase inhibition screening.

Materials:

  • This compound

  • Arylboronic acids (various)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15 minutes to remove oxygen.

  • Reaction: Heat the mixture to 90-100 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-7-methoxyquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Visualization: Synthetic Workflow

G start This compound + Arylboronic Acid reagents Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/Water start->reagents Add reaction Suzuki-Miyaura Coupling (90-100 °C) reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup Cool & Extract purification Column Chromatography workup->purification product 8-Aryl-7-methoxyquinoline Derivative purification->product

Caption: Synthetic workflow for 8-aryl-7-methoxyquinoline derivatives.

In Vitro Evaluation of Kinase Inhibition

After synthesis, the initial screening of compounds is performed using in vitro biochemical assays to determine their inhibitory potency against the target kinase. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase.[14]

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control.

    • Add 2 µL of the kinase in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 2 µL of a mixture containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: Kinase Inhibition Assay Workflow

G cluster_0 Kinase Reaction cluster_1 ADP Detection a Add Inhibitor/ DMSO b Add Kinase a->b c Add Substrate/ATP b->c d Add ADP-Glo™ Reagent c->d e Add Kinase Detection Reagent d->e f Measure Luminescence e->f g Calculate IC50 f->g

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Assay Protocols

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that a compound is active in a more physiologically relevant environment.[15][16][17] These assays can measure target engagement and the downstream effects on cell viability.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in intact cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (against the phosphorylated substrate and total substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (or DMSO control) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Re-probe the membrane with an antibody against the total substrate to ensure equal protein loading. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To evaluate the antiproliferative effect of the synthesized compounds on cancer cells.[11]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Data Presentation and SAR Analysis

Systematic analysis of the data generated is crucial for understanding the structure-activity relationship and guiding the next round of inhibitor design.

Table 1: Inhibitory Activity of 8-Aryl-7-methoxyquinoline Derivatives
Compound IDR Group (at C8-position)Kinase X IC₅₀ (nM) [Biochemical]Cell Line Y IC₅₀ (nM) [Cell Viability]
QM-1 Phenyl520>10,000
QM-2 4-Fluorophenyl2505,100
QM-3 3-Aminophenyl85950
QM-4 4-Hydroxyphenyl1101,500
QM-5 Pyridin-3-yl45480

SAR Insights: The data in Table 1 suggests that introducing polar, hydrogen-bonding groups on the aryl ring at the 8-position enhances both biochemical and cellular activity. The unsubstituted phenyl ring (QM-1) is largely inactive. The introduction of a nitrogen atom in the pyridine ring (QM-5) or an amino group (QM-3) significantly improves potency, likely due to specific interactions within the kinase's ATP-binding pocket. The discrepancy between biochemical and cellular IC₅₀ values may be attributed to factors like cell permeability or off-target effects.

Visualization: Targeted Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K inhibits

References

The Versatile Virtuoso: 8-Bromo-7-methoxyquinoline as a Premier Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern heterocyclic chemistry, the strategic selection of foundational scaffolds is paramount to the successful and efficient synthesis of complex molecular architectures. Among the myriad of available building blocks, 8-bromo-7-methoxyquinoline has emerged as a particularly versatile and powerful intermediate. Its unique electronic and steric properties, conferred by the quinoline core, the strategically positioned methoxy group, and the reactive bromine handle, render it an invaluable asset for the construction of a diverse array of novel heterocyclic compounds with significant potential in drug discovery and materials science.

This comprehensive technical guide, born from extensive in-field experience and a deep dive into the current literature, aims to provide researchers, medicinal chemists, and process development scientists with a thorough understanding of the reactivity and synthetic utility of this compound. We will move beyond mere procedural listings to explore the causality behind experimental choices, offering detailed, self-validating protocols for key palladium-catalyzed cross-coupling reactions, and showcasing the broad applicability of the resulting molecular frameworks.

Physicochemical Profile and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is the bedrock of successful reaction design and optimization. This compound is a crystalline solid at room temperature, and its key physicochemical parameters are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO--INVALID-LINK--[1]
Molecular Weight 238.08 g/mol --INVALID-LINK--[1]
CAS Number 36023-06-0--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Melting Point Not explicitly available
Boiling Point Not explicitly available
Density 1.516 g/cm³ (Predicted)--INVALID-LINK--[2]
Flash Point 154.1 ± 22.3 °C (Predicted)--INVALID-LINK--[2]
XLogP3 2.9--INVALID-LINK--[2]

graph "8_Bromo_7_methoxyquinoline_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Atom Coordinates
N1 [pos="0.000,1.218!", label="N"];
C2 [pos="-1.200,0.748!", label="C"];
C3 [pos="-1.200,-0.748!", label="C"];
C4 [pos="0.000,-1.218!", label="C"];
C4a [pos="1.200,-0.748!", label="C"];
C5 [pos="2.400,-1.218!", label="C"];
C6 [pos="3.600,-0.748!", label="C"];
C7 [pos="3.600,0.748!", label="C"];
C8 [pos="2.400,1.218!", label="C"];
C8a [pos="1.200,0.748!", label="C"];
O9 [pos="4.800,1.218!", label="O"];
C10 [pos="6.000,0.748!", label="C"];
Br11 [pos="2.400,2.818!", label="Br"];

// Bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C4a;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C8a;
C8a -- N1;
C4a -- C8a;
C7 -- O9;
O9 -- C10;
C8 -- Br11;

// Aromaticity (approximated with double bonds)
edge [style=solid];
N1 -- C8a [style=invis];
C2 -- C3 [style=invis];
C4 -- C4a [style=invis];
C5 -- C6 [style=invis];
C7 -- C8 [style=invis];

}

Figure 1: Molecular Structure of this compound

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the substituents at the 7 and 8 positions of this particular derivative play a crucial role in modulating its reactivity. The methoxy group at the 7-position is an electron-donating group, which can influence the electronic properties of the aromatic system. The bromine atom at the 8-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position.

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These transformations, which have revolutionized modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom at the 8-position of the quinoline ring is ideally situated for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Reaction_Pathways A This compound B Suzuki-Miyaura Coupling (R-B(OH)₂) A->B [Pd], Base C Buchwald-Hartwig Amination (R₂NH) A->C [Pd], Base D Sonogashira Coupling (R-C≡CH) A->D [Pd], Cu(I), Base E 8-Aryl-7-methoxyquinolines B->E F 8-Amino-7-methoxyquinolines C->F G 8-Alkynyl-7-methoxyquinolines D->G

Figure 2: Key Palladium-Catalyzed Cross-Coupling Reactions of this compound

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position, providing access to a rich diversity of novel quinoline derivatives.

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich heteroaryl bromides like this compound, a judicious selection of a bulky, electron-rich phosphine ligand can facilitate the oxidative addition step and promote efficient reductive elimination. The base is crucial for the transmetalation step, activating the boronic acid partner.

Illustrative Protocol: Synthesis of 7-Methoxy-8-phenylquinoline

This protocol is a representative example of a Suzuki-Miyaura coupling reaction with this compound.

  • Materials:

    • This compound (1.0 mmol, 238.08 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add 1,4-dioxane and water via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methoxy-8-phenylquinoline.

  • Expected Characterization Data for 7-Methoxy-8-phenylquinoline:

    • ¹H NMR: Diagnostic signals for the quinoline and phenyl protons, with characteristic shifts influenced by the methoxy group.

    • ¹³C NMR: Resonances corresponding to all carbon atoms in the molecule.

    • Mass Spectrometry (MS): A molecular ion peak consistent with the calculated mass of the product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8070-85
PdCl₂(dppf)Cs₂CO₃DMF11080-90

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines.

Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical, with sterically hindered bases such as sodium tert-butoxide often being employed to deprotonate the amine nucleophile without competing in side reactions.

Illustrative Protocol: Synthesis of 7-Methoxy-8-(morpholin-4-yl)quinoline

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with morpholine.

  • Materials:

    • This compound (1.0 mmol, 238.08 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a flame-dried Schlenk tube.

    • Add toluene followed by morpholine.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-methoxy-8-(morpholin-4-yl)quinoline.

  • Expected Characterization Data for 7-Methoxy-8-(morpholin-4-yl)quinoline:

    • ¹H NMR: Signals for the quinoline protons and the characteristic resonances of the morpholine ring.

    • ¹³C NMR: Resonances for all carbon atoms, including those of the morpholine moiety.

    • MS: A molecular ion peak corresponding to the expected mass of the aminated product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the quinoline scaffold. These alkynyl-substituted quinolines are valuable intermediates that can undergo a variety of subsequent transformations, such as click chemistry, to generate more complex molecular architectures.

Causality in Experimental Design: The Sonogashira reaction is typically co-catalyzed by palladium and a copper(I) salt. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to activate the terminal alkyne. An amine base is used to deprotonate the alkyne and to scavenge the hydrogen halide byproduct.

Illustrative Protocol: Synthesis of 7-Methoxy-8-(phenylethynyl)quinoline

This protocol details a typical Sonogashira coupling of this compound with phenylacetylene.

  • Materials:

    • This compound (1.0 mmol, 238.08 mg)

    • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)

    • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N, 3.0 mmol, 303.6 mg, 0.42 mL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 7-methoxy-8-(phenylethynyl)quinoline.

  • Expected Characterization Data for 7-Methoxy-8-(phenylethynyl)quinoline:

    • ¹H NMR: Characteristic signals for the quinoline and phenyl protons, and the absence of the acetylenic proton signal.

    • ¹³C NMR: Resonances for all carbon atoms, including the two sp-hybridized carbons of the alkyne.

    • MS: A molecular ion peak corresponding to the calculated mass of the coupled product.

Applications in Drug Discovery and Materials Science

The diverse array of substituted 7-methoxyquinolines accessible from this compound are of significant interest in several fields of research and development.

Applications_Workflow cluster_0 Synthetic Elaboration cluster_1 Application Areas A This compound B Palladium-Catalyzed Cross-Coupling A->B C Diverse 7-Methoxyquinoline Derivatives B->C D Drug Discovery (e.g., Kinase Inhibitors, Anticancer Agents) C->D E Materials Science (e.g., Organic Electronics, Sensors) C->E F Chemical Biology (e.g., Fluorescent Probes) C->F

References

Experimental protocols for reactions involving 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 8-Bromo-7-methoxyquinoline: Protocols and Application Notes

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1] Specifically, this compound serves as a highly versatile and valuable building block. The presence of the methoxy group at the 7-position electronically influences the quinoline ring, while the bromine atom at the 8-position provides a reactive handle for a variety of powerful cross-coupling reactions.[2] This guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent use in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only replicate the procedures but also to adapt them for novel synthetic challenges.

Part 1: Synthesis of this compound

The introduction of a bromine atom onto the 7-methoxyquinoline core is a critical first step. A common and effective method involves electrophilic aromatic substitution using N-Bromosuccinimide (NBS), which provides a reliable source of electrophilic bromine (Br⁺) under mild conditions.

Protocol 1: Electrophilic Bromination of 7-Methoxyquinoline

This protocol details the synthesis of this compound from the commercially available 7-methoxyquinoline.

Causality: The choice of NBS as the brominating agent is strategic; it is a solid that is easier and safer to handle than liquid bromine. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting material. The reaction is run at room temperature to control regioselectivity and prevent over-bromination. The aqueous sodium thiosulfate wash is essential for quenching any unreacted NBS and elemental bromine, preventing their persistence in the final product.

Materials:

  • 7-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 7-methoxyquinoline (e.g., 4.2 g, 1.0 eq). Dissolve it in 60 mL of anhydrous dichloromethane.[3]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.[3]

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully add 20 mL of 10% aqueous sodium thiosulfate solution to the flask and stir for 15 minutes to quench any unreacted NBS.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Collect the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.[3] A yield of approximately 93% can be expected.[3]

Synthesis Workflow Diagram

cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve 7-Methoxyquinoline in DCM add_nbs Add NBS start->add_nbs purge Purge with Ar/N2 add_nbs->purge stir Stir at RT for 12h (Monitor by TLC/LC-MS) purge->stir quench Quench with Na2S2O3 stir->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Applications

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds at the C-8 position.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron compound.[4] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

Causality: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be reduced in situ. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step.[4] A mixed solvent system like toluene/ethanol/water ensures that both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt can interact effectively.

General Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir for 12-24 hours.[1] Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-7-methoxyquinoline.[1]

ParameterTypical Reagents/ConditionsPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Catalyzes the C-C bond formation
Boron Source Arylboronic Acids, Arylboronic EstersProvides the aryl coupling partner
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂O, THFSolubilizes organic and inorganic components
Temperature 70 - 110 °CProvides energy to overcome activation barriers

Suzuki Coupling Workflow Diagram

cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Base solvents Add Degassed Solvents reagents->solvents heat Heat (70-100°C) for 12-24h (Monitor by TLC/LC-MS) solvents->heat dilute Dilute with Ethyl Acetate heat->dilute extract Aqueous Wash (Water, Brine) dilute->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 8-Aryl-7-methoxyquinoline purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] The reaction's success is highly dependent on the choice of a sterically bulky, electron-rich phosphine ligand.

Causality: The ligand is not merely a spectator; it is critical for the reaction's efficiency. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which accelerates the rate-limiting oxidative addition step.[8] They also facilitate the final reductive elimination step to release the product and regenerate the catalyst.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[9][10]

General Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu; 1.4 eq) to a Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place it on a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate or DCM.

  • Purification: Filter the mixture through a pad of Celite® to remove palladium black. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterTypical Reagents/ConditionsPurpose
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand XPhos, RuPhos, BINAP, dppfStabilizes Pd, accelerates key reaction steps
Amine Source Primary/Secondary aliphatic or aromatic aminesProvides the nitrogen nucleophile
Base NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃Deprotonates the amine for C-N bond formation
Solvent Toluene, Dioxane, THF (anhydrous)Inert reaction medium
Temperature 80 - 110 °CDrives the reaction to completion

Buchwald-Hartwig Workflow Diagram

cluster_setup Reaction Setup (Glovebox/Inert) cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Amine, Pd Precursor, Ligand, Base solvents Add Anhydrous, Degassed Solvent reagents->solvents heat Heat (80-110°C) for 4-24h (Monitor by TLC/LC-MS) solvents->heat quench Quench with H2O/NH4Cl heat->quench filter Filter through Celite quench->filter extract Aqueous Wash & Dry filter->extract purify Column Chromatography extract->purify product Pure 8-Amino-7-methoxyquinoline purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most widely used method for linking a terminal alkyne with an aryl halide, creating an internal alkyne.[11] A key feature of this reaction is its dual catalytic system, employing both palladium and a copper(I) salt.[12]

Causality: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine, which also acts as the solvent) to form a copper(I) acetylide intermediate. This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex. This synergy is the reason for the mild reaction conditions often possible with Sonogashira couplings.[13]

General Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine or THF/diisopropylamine) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a solvent like ethyl acetate or DCM. Wash with water or dilute NH₄Cl (to remove amine salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

ParameterTypical Reagents/ConditionsPurpose
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Catalyzes the main cross-coupling cycle
Copper(I) Co-catalyst CuI, CuBrForms copper acetylide to facilitate transmetalation
Alkyne Source Terminal AlkynesProvides the C(sp) coupling partner
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as base and solvent; forms acetylide
Solvent (Co-solvent) THF, DMF (anhydrous)Used if reagents are not soluble in amine base
Temperature 25 - 60 °CMild conditions are often sufficient

Sonogashira Coupling Workflow Diagram

cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Pd Catalyst, Cu(I) Co-catalyst solvents Add Amine Solvent & Terminal Alkyne reagents->solvents stir Stir at RT-60°C for 2-12h (Monitor by TLC/LC-MS) solvents->stir concentrate Concentrate Mixture stir->concentrate dissolve Redissolve & Wash (H2O/NH4Cl, Brine) concentrate->dissolve dry Dry (Na2SO4) & Concentrate dissolve->dry purify Column Chromatography dry->purify product Pure 8-Alkynyl-7-methoxyquinoline purify->product

Caption: General workflow for a Sonogashira cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 8-bromo-7-methoxyquinoline. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my Suzuki coupling with this compound results in a low yield?

A1: A low yield in a Suzuki coupling can often be attributed to several key factors. A systematic initial check should include:

  • Reagent Quality:

    • This compound: Ensure the purity of your starting material. While generally stable, impurities can interfere with the catalytic cycle.

    • Boronic Acid/Ester: The stability of the boronic acid or ester is critical. These reagents can degrade over time, especially if they are electron-deficient.[1] Consider using fresh, high-purity boronic acid derivatives. For particularly sensitive substrates, converting the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate, can be beneficial.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they have been stored correctly under an inert atmosphere. The use of pre-catalysts can sometimes offer better stability and activity.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Utilize anhydrous and properly degassed solvents. Ensure the base is of high purity and appropriate for the reaction.

Q2: I'm observing a significant amount of a side product that appears to be the result of protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with heteroaryl boronic acids.[1][2] To mitigate this:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[3] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH). The use of potassium phosphate (K₃PO₄) can also be effective.

  • Use of More Stable Boron Reagents: As mentioned, employing more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborates can protect the boronic acid from premature decomposition.[1][4] These reagents tend to release the active boronic acid species slowly, keeping its concentration low and reducing the rate of protodeboronation.

  • Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can help reduce the extent of this side reaction.[1]

Q3: Homocoupling of my boronic acid is a major issue in my reaction. What are the primary causes and how can I prevent it?

A3: The formation of a biaryl product from two molecules of the boronic acid, known as homocoupling, is another common side reaction that lowers the yield of the desired product.[2]

  • Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][2] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are critical for prevention.

  • Catalyst Choice: Some palladium sources, particularly Pd(II) pre-catalysts, can promote homocoupling if the reduction to the active Pd(0) species is not efficient.[2]

  • Stoichiometry: Using a slight excess of the boronic acid can sometimes lead to increased homocoupling. Aim for a stoichiometry close to 1:1 or a slight excess of the this compound.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound.

Problem 1: No or Minimal Product Formation

If you observe little to no formation of your desired coupled product, a systematic evaluation of your reaction components and conditions is necessary.

Potential Causes & Solutions
  • Inactive Catalyst:

    • Explanation: The palladium catalyst is the heart of the Suzuki reaction. If it is inactive, the catalytic cycle cannot proceed. This can be due to oxidation of the Pd(0) species or degradation of the pre-catalyst.

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Always use a fresh batch of palladium catalyst and store it under an inert atmosphere.

      • Consider a Pre-catalyst: Pre-catalysts are often more stable and can provide more consistent results.

      • Ligand Selection: The choice of ligand is crucial. For an electron-rich heteroaromatic halide like this compound, a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step.[5]

  • Incorrect Base:

    • Explanation: The base plays a critical role in the transmetalation step, activating the boronic acid.[3] An inappropriate base may not be effective in this role or could lead to decomposition of your starting materials.

    • Troubleshooting Steps:

      • Screen Different Bases: Perform small-scale screening with various bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KOtBu.[4]

      • Ensure Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems, a phase-transfer catalyst may be beneficial.

  • Inappropriate Solvent:

    • Explanation: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Troubleshooting Steps:

      • Solvent Screening: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[2][4] A mixture of an organic solvent with water is often used to dissolve the inorganic base.[2]

      • Degassing: Ensure the solvent is thoroughly degassed to remove dissolved oxygen.

Experimental Workflow for Troubleshooting No Product Formation

Caption: Troubleshooting workflow for no product formation.

Problem 2: Low Yield with Multiple Side Products

Observing a complex mixture of products indicates that while the catalyst is active, side reactions are competing with the desired cross-coupling.

Potential Causes & Solutions
  • Protodeboronation and Homocoupling:

    • Explanation: As discussed in the FAQs, these are the most common side reactions.

    • Troubleshooting Steps:

      • Optimize Base and Temperature: Use a milder base and the lowest effective temperature.

      • Use Stable Boronic Esters: This is a highly effective strategy to minimize both side reactions.

      • Strictly Anaerobic Conditions: Crucial for preventing homocoupling.

  • Dehalogenation of this compound:

    • Explanation: In some cases, the aryl halide can undergo hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be promoted by certain palladium catalysts in the presence of a hydrogen source.

    • Troubleshooting Steps:

      • Ligand Modification: Changing the phosphine ligand can sometimes suppress this side reaction.

      • Minimize Water Content: While some water is often necessary, excess water can sometimes be a source of protons for dehalogenation.

Data-Driven Optimization: Parameter Screening

A Design of Experiments (DoE) approach can be highly effective in optimizing reaction conditions to maximize yield and minimize side products.[6]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O2-MeTHF/H₂O
Temperature 80 °C100 °C120 °C

Table 1: Example of a screening matrix for optimizing the Suzuki coupling of this compound.

Problem 3: Difficulty in Product Purification

Even with a good yield, purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

Potential Causes & Solutions
  • Co-elution during Chromatography:

    • Explanation: The desired product may have a similar retention factor (Rf) to the starting this compound or homocoupled byproducts.

    • Troubleshooting Steps:

      • Solvent System Screening: Experiment with different solvent systems for column chromatography. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, for instance, can alter the elution profile.[7]

      • Acid/Base Wash: If your product or impurities have acidic or basic functionalities, an acid-base extraction during the workup can simplify the purification.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

Purification Workflow

Caption: A general workflow for the purification of Suzuki coupling products.

III. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][8]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[4][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[8]

Suzuki_Cycle cluster_cycle A Pd(0)L_n B Oxidative Addition A->B This compound C Ar-Pd(II)-Br(L_n) (Ar = 7-methoxyquinolin-8-yl) B->C D Transmetalation C->D R-B(OR')_2 / Base E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing these common issues and understanding the underlying principles of the Suzuki coupling reaction, researchers can significantly improve the success rate and efficiency of their experiments with this compound.

IV. References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6680–6693. --INVALID-LINK--

References

Technical Support Center: Synthesis of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-7-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your reaction outcomes, ensure the purity of your target compound, and understand the chemical principles behind the formation of common impurities.

Troubleshooting Guide: Common Issues & Byproducts

Question 1: My TLC plate shows multiple spots close to my product spot after the reaction. What are the likely identities of these byproducts?

Answer:

When synthesizing this compound, the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation that points to several potential side reactions. The identities of these byproducts are highly dependent on your chosen synthetic route. The most common routes involve either a Skraup-type cyclization of a pre-functionalized aniline or the direct bromination of 7-methoxyquinoline.

The most probable byproducts you are observing are:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of precursors like 7-methoxyquinoline or the corresponding aniline.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-7-methoxyquinolines.

  • De-methylated Product: Harsh acidic or thermal conditions can cleave the methyl ether, yielding 8-Bromo-7-hydroxyquinoline.

  • Polymeric Tar: Particularly in Skraup-type syntheses, the acidic and high-temperature conditions can cause polymerization of intermediates, leading to a dark, tarry baseline on your TLC.[1][2]

To effectively troubleshoot, it is crucial to first identify the unknown spots.

Byproduct_Identification_Workflow start Crude Reaction Mixture (Multiple TLC Spots) purify Step 1: Column Chromatography (Isolate Impurities) start->purify Separate components analyze Step 2: Characterization (LC-MS, NMR) purify->analyze Analyze fractions elucidate Step 3: Structure Elucidation analyze->elucidate Interpret data end Identified Byproduct elucidate->end

Caption: Workflow for isolating and identifying unknown byproducts.

Question 2: I've confirmed the presence of a di-brominated byproduct. How is this formed and how can I prevent it?

Answer:

The formation of a di-brominated species, most likely 5,8-dibromo-7-methoxyquinoline , is a classic example of an over-reaction during electrophilic aromatic substitution.

Causality (The "Why"):

The quinoline ring system is activated towards electrophilic substitution by the electron-donating 7-methoxy group. The initial bromination at the C-8 position does not sufficiently deactivate the ring to prevent a second substitution. In fact, both the methoxy group and the first bromine atom (via resonance donation of its lone pair) direct subsequent electrophiles to the C-5 position, making this a highly probable side reaction. Studies on the bromination of other 8-substituted quinolines frequently report mixtures of mono- and di-brominated products, confirming this tendency.[3][4][5]

StrategyRationale & Key Considerations
Control Stoichiometry Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., Br₂, NBS). This is the most critical parameter.
Lower Reaction Temp. Perform the bromination at a lower temperature (e.g., 0°C to room temp). This reduces the reaction rate and improves selectivity for the mono-brominated product.[3]
Slow Addition of Bromine Add the brominating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring the second bromination.[3]
Choice of Solvent Solvents like chloroform or dichloromethane are commonly used. Acetic acid can also be employed but may require careful temperature control.[3][6]
  • Dissolve 7-methoxyquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a separate portion of CHCl₃.

  • Add the NBS solution to the cooled 7-methoxyquinoline solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress closely using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon consumption of the starting material, quench the reaction by washing with an aqueous solution of 5% sodium thiosulfate, followed by 5% sodium bicarbonate.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to separate the desired 8-bromo product from any di-bromo impurity.

Question 3: My final product shows a phenolic proton in the ¹H NMR and a mass corresponding to C₉H₆BrNO. What happened?

Answer:

This analytical data strongly suggests the formation of 8-Bromo-7-hydroxyquinoline , the de-methylated byproduct. The methoxy group (O-CH₃) has been cleaved, leaving a hydroxyl group (O-H). This is a known side reaction for aryl methyl ethers, especially under certain conditions.

Causality (The "Why"):

The ether linkage is susceptible to cleavage by strong acids, particularly Lewis acids, often in the presence of a nucleophile (like a bromide ion). If your synthesis or workup involves strongly acidic conditions (e.g., HBr, AlCl₃, or even prolonged heating with concentrated H₂SO₄ in a Skraup synthesis), de-methylation can occur. The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide ion.

Reaction_Pathways sub 7-Methoxyquinoline prod This compound (Target Product) sub->prod + 1 eq. Br₂ Controlled Temp. byprod1 5,8-Dibromo-7-methoxyquinoline (Over-bromination) prod->byprod1 + excess Br₂ High Temp. byprod2 8-Bromo-7-hydroxyquinoline (De-methylation) prod->byprod2 Strong Acid (HBr) Heat

Caption: Synthetic pathways to the target product and key byproducts.

  • Avoid Harsh Acids: If possible, choose synthetic routes that do not require prolonged exposure to strong Lewis or Brønsted acids, especially at elevated temperatures.

  • Purification: 8-Bromo-7-hydroxyquinoline has significantly different polarity compared to the desired methoxy product due to the presence of the hydroxyl group. This difference can be exploited for purification.

    • Acid-Base Extraction: The phenolic proton is acidic. You can selectively extract the hydroxy byproduct into a dilute aqueous base (e.g., 1M NaOH), leaving your desired product in the organic layer.

    • Chromatography: The hydroxy compound will have a much lower Rf value on silica gel TLC. It can be easily separated using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My Skraup-type synthesis resulted in a very low yield and a large amount of black, intractable tar. Is this reaction salvageable?

A1: Tar formation is the most significant challenge in the Skraup synthesis.[1] It arises from the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[7][8] While it is difficult to completely eliminate, it can be managed. Using a moderating agent like ferrous sulfate (FeSO₄·7H₂O) is highly recommended as it helps to control the notoriously violent and exothermic nature of the reaction, thereby reducing polymerization.[9] Purification typically involves making the reaction mixture strongly alkaline and then performing a steam distillation to separate the volatile quinoline product from the non-volatile tar.[1]

Q2: What are the best analytical techniques to assess the purity of my final this compound product?

A2: A combination of techniques is recommended for comprehensive purity assessment.

TechniquePurposeWhat to Look For
¹H & ¹³C NMR Structural confirmation and purityAbsence of signals from starting materials or byproducts (e.g., a phenolic -OH peak around 9-10 ppm for the de-methylated impurity). Integration should match the expected proton count.
LC-MS / GC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target compound (C₁₀H₈BrNO, MW: 238.08).[10][11]
HPLC Quantitative purity analysisA high-purity sample should show a single peak, allowing for quantification (e.g., >98% purity by area).
Elemental Analysis Confirmation of elemental compositionThe experimental percentages of C, H, Br, and N should be within ±0.4% of the theoretical values.

Q3: Can I use 8-Bromo-7-hydroxyquinoline as a starting material and then methylate it?

A3: Yes, this is a viable alternative synthetic route. You can synthesize 8-Bromo-7-hydroxyquinoline[6] and then perform an O-methylation using a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like acetone or DMF. This approach can sometimes offer better control and avoid the harsh conditions of a Skraup synthesis.

References

Technical Support Center: Efficient Removal of Palladium Catalyst from 8-Bromo-7-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal in reactions involving 8-Bromo-7-methoxyquinoline. This document provides in-depth troubleshooting, detailed protocols, and comparative data to facilitate the selection and implementation of the most effective purification strategy, ensuring your final product meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Challenge of Palladium Removal in Quinolone Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical and often challenging downstream process.[1][2][3] The International Council for Harmonisation (ICH) has established strict guidelines for elemental impurities in drug products, making effective palladium scavenging a regulatory necessity.[1][2][4]

The presence of nitrogen-containing heterocycles, such as the quinoline core in this compound, can exacerbate the difficulty of palladium removal. The lone pair of electrons on the nitrogen atom can coordinate with palladium species, keeping them solubilized in the reaction mixture and hindering their removal by simple filtration or crystallization.[5] This guide will address these specific challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from my this compound reaction?

A1: The quinoline nitrogen in your product can act as a ligand, coordinating to the palladium catalyst. This can keep the palladium species dissolved in your reaction mixture, making simple filtration of precipitated palladium ineffective.[5] The choice of purification method must account for breaking this coordination or using a scavenger with a stronger affinity for palladium.

Q2: What are the acceptable limits for residual palladium in my final product?

A2: According to the ICH Q3D guidelines for elemental impurities, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[6][7] This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug. For a drug with a daily dose of 10 grams, the limit would be 10 ppm.[2][7]

Q3: What are the primary methods for palladium removal?

A3: The most common methods include:

  • Filtration through Adsorbents: Using materials like Celite® to remove heterogeneous or precipitated palladium.[1][8]

  • Activated Carbon Treatment: Adsorbing palladium species onto the high surface area of activated carbon.[1][9]

  • Metal Scavengers: Employing solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[1][5][10]

  • Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[9]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[9]

Q4: How do I choose the best method for my specific reaction?

A4: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the nature of your product, the solvent system, and the required purity level. The decision-making workflow below can guide your selection.

G start Reaction Work-up Complete (Initial Pd ppm unknown or high) is_pd_hetero Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_hetero celite_filtration Simple Filtration through Celite® is_pd_hetero->celite_filtration Yes scavenger_screen Screen Scavenging Methods: - Activated Carbon - Metal Scavengers (e.g., SiliaMetS Thiol) is_pd_hetero->scavenger_screen No / Homogeneous analyze_pd1 Analyze Residual Pd (ICP-MS) celite_filtration->analyze_pd1 is_pd_low1 Pd level < 10 ppm? analyze_pd1->is_pd_low1 product_pure1 Product is Pure is_pd_low1->product_pure1 Yes is_pd_low1->scavenger_screen No activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon metal_scavenger Metal Scavenger Treatment scavenger_screen->metal_scavenger analyze_pd2 Analyze Residual Pd (ICP-MS) activated_carbon->analyze_pd2 metal_scavenger->analyze_pd2 is_pd_low2 Pd level < 10 ppm? analyze_pd2->is_pd_low2 product_pure2 Product is Pure is_pd_low2->product_pure2 Yes optimize Optimize Scavenging Conditions (time, temp, scavenger amount) or Try Alternative Scavenger is_pd_low2->optimize No optimize->scavenger_screen

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Common Issues

Issue Possible Cause(s) Troubleshooting Steps
Incomplete Palladium Removal - The palladium species is highly soluble and coordinated to the quinoline product.- The chosen scavenger is not effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)).- Insufficient amount of scavenger or treatment time.- Screen a variety of scavengers with different functional groups (e.g., thiol, amine, triamine).- Increase the amount of scavenger, treatment time, or temperature.[11][12]- Consider a pre-treatment step (e.g., mild oxidation or reduction) to change the palladium's oxidation state.- A combination of methods, such as activated carbon pre-treatment followed by a scavenger, can be effective.
Low Product Recovery / Yield Loss - The product is adsorbing to the activated carbon or scavenger.- The product is co-precipitating with the palladium species.- The product is degrading under the scavenging conditions.- Use the minimum effective amount of adsorbent.- Thoroughly wash the adsorbent with a suitable solvent after filtration to recover any bound product.[9]- Screen for a more selective scavenger that has a low affinity for your product.[1]- If using crystallization, carefully select a solvent system that maximizes product precipitation while keeping impurities in the mother liquor.
Inconsistent Results Batch-to-Batch - Variability in the final state of the palladium catalyst at the end of the reaction.- Inconsistent work-up procedures prior to scavenging.- Standardize the reaction work-up to ensure the palladium is in a consistent state before purification.- Use a broad-spectrum scavenger that is effective against multiple palladium species.

Detailed Experimental Protocols

Protocol 1: Simple Filtration through Celite®

This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as Pd(0).

Materials:

  • Crude reaction mixture

  • Celite® 545 or equivalent filter aid

  • Sintered glass funnel

  • Filter flask

  • Suitable solvent for washing

Procedure:

  • Prepare the Celite® Pad: Place a sintered glass funnel on a filter flask and create a pad of Celite® approximately 1-2 cm thick. Wet the pad with the solvent to be used for filtration.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Slowly pour the diluted reaction mixture onto the Celite® pad under vacuum.

  • Wash: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[8]

  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the product.

  • Analyze: Analyze the product for residual palladium content using a sensitive technique like ICP-MS.[13][14]

G start Crude Reaction Mixture dilute Dilute Reaction Mixture with Solvent start->dilute prepare_pad Prepare 1-2 cm Celite® Pad in Sintered Funnel filter Filter Mixture through Celite® Pad prepare_pad->filter dilute->filter wash Wash Celite® Pad with Fresh Solvent filter->wash concentrate Combine Filtrate & Washings, then Concentrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: Workflow for palladium removal using Celite® filtration.

Protocol 2: Activated Carbon Treatment

Activated carbon is a cost-effective method for removing dissolved palladium species through adsorption. However, it can sometimes lead to product loss.[1]

Materials:

  • Crude product

  • Activated carbon (e.g., Darco® KB-B)

  • Suitable solvent (e.g., THF, Toluene)

  • Stir plate and stir bar

  • Filtration apparatus (as in Protocol 1)

Procedure:

  • Dissolve: Dissolve the crude product in a suitable solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[1][15]

  • Stir: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours.[1]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash and Concentrate: Wash the carbon/Celite® cake with fresh solvent and concentrate the combined filtrate.

  • Analyze: Determine the final palladium concentration in the purified product.

Protocol 3: Metal Scavenger Treatment (SiliaMetS® Thiol)

Thiol-based scavengers are highly effective at binding a variety of palladium species.[5]

Materials:

  • Crude product containing residual palladium

  • SiliaMetS® Thiol or equivalent thiol-based silica scavenger

  • Suitable solvent (e.g., THF, DCM, Ethyl Acetate)

  • Reaction vessel with stirring

Procedure:

  • Dissolve: Dissolve the crude product in a suitable solvent.

  • Add Scavenger: Add the thiol-based scavenger to the solution. For initial screening, use 4-8 molar equivalents relative to the residual metal concentration.[11][16] If the palladium concentration is unknown, you can base the amount on the initial catalyst loading.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 4 hours.[9][11][12]

  • Filter: Filter the mixture to remove the solid scavenger.

  • Wash and Concentrate: Wash the scavenger with fresh solvent and concentrate the combined filtrate.

  • Analyze: Analyze the purified product for residual palladium.

G start Crude Product in Suitable Solvent add_scavenger Add Metal Scavenger (e.g., SiliaMetS Thiol, 4-8 eq.) start->add_scavenger stir Stir at RT or Elevated Temperature (1-4 hours) add_scavenger->stir filter Filter to Remove Solid Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash concentrate Combine Filtrate & Washings, then Concentrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: Workflow for palladium removal using a metal scavenger.

Comparative Data of Palladium Removal Methods

The efficiency of palladium removal is highly dependent on the specific reaction conditions. The following table provides a general comparison of common scavenging methods.

Method Typical Efficiency Advantages Disadvantages Relative Cost
Celite® Filtration Variable (effective for heterogeneous Pd)Simple, fast, inexpensiveIneffective for dissolved palladium speciesLow
Activated Carbon Good to ExcellentInexpensive, widely availableCan cause significant product loss through adsorption[1], pyrophoric riskLow
Silica-Based Scavengers (e.g., Thiol) ExcellentHigh efficiency and selectivity, good solvent compatibility, thermally stableHigher cost than carbon, may require optimizationMedium
Polymer-Supported Scavengers (e.g., MP-TMT) ExcellentHigh efficiency, can be used in various solventsCan swell in certain solvents, potentially higher costMedium to High

Final Recommendations

For reactions involving this compound, where palladium coordination is a concern, starting with a metal scavenger screen is highly recommended. Thiol-based scavengers like SiliaMetS® Thiol often provide a good starting point due to their high affinity for palladium. If cost is a primary concern, activated carbon can be effective, but be prepared to optimize the conditions to minimize product loss. For processes where the palladium is known to be heterogeneous, a simple and cost-effective filtration through Celite® may be sufficient.

Ultimately, the most robust approach involves screening several methods and analyzing the residual palladium levels by a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to validate the chosen purification strategy.[13][14]

References

Preventing degradation of 8-Bromo-7-methoxyquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile reagent. Here, we will address common challenges and provide robust solutions to prevent its degradation during critical chemical transformations, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a stable solid under standard laboratory conditions and should be stored at room temperature.[1] However, its reactivity profile presents several potential degradation pathways during reactions. The principal concerns are:

  • Protodebromination (or Debromination): This is the most common degradation pathway, where the bromine atom at the C8 position is replaced by a hydrogen atom. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions under reducing conditions or when using certain bases or solvents.[2][3]

  • Halogen-Metal Exchange: In the presence of strong organometallic bases like n-BuLi, s-BuLi, or t-BuLi, the compound can undergo rapid Br-Li exchange instead of the desired ortho-lithiation (deprotonation).[4] This can lead to undesired homo-coupling or reaction with the solvent.

  • Acid/Base Sensitivity: While generally robust, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the methoxy group, although this is less common than debromination. The quinoline nitrogen is basic and can interact with Lewis acids or catalysts.[5]

Q2: How should I handle and store this compound to ensure its integrity?

A2: The compound is typically shipped and stored at room temperature.[1] For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. As with most haloaromatic compounds, minimizing exposure to light and air is good practice to prevent unforeseen degradation over extended periods.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are primary applications for this compound. However, these complex catalytic cycles can also be avenues for degradation.

Issue 1: Significant Protodebromination Observed in Suzuki-Miyaura Coupling

Problem: "My Suzuki-Miyaura reaction with this compound is showing a significant amount of the debrominated byproduct, 7-methoxyquinoline, leading to low yields of my desired coupled product."

Causality & Solution:

Protodebromination is a notorious side reaction in Suzuki couplings.[2] It typically arises from the interception of the Ar-Pd(II)-X intermediate by a hydride source before transmetalation can occur. The subsequent reductive elimination yields the undesired debrominated product.

Key Factors and Mitigation Strategies:

FactorCause of DegradationRecommended Solution & Explanation
Base Strong alkoxide bases (e.g., NaOtBu) or hydroxide bases in certain solvents can generate hydride species, promoting debromination.Switch to a milder base such as K₃PO₄ or Cs₂CO₃ . These bases are generally less prone to generating reducing species while still being effective for the catalytic cycle.[6]
Solvent Solvents like alcohols or even residual water can act as hydride donors, especially at high temperatures.Use anhydrous, well-degassed solvents like 1,4-dioxane or toluene .[7] Thoroughly degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is critical to remove dissolved oxygen, which can degrade the catalyst and phosphine ligands.[8]
Ligand The choice of phosphine ligand is crucial. Insufficiently electron-donating or sterically bulky ligands can lead to an unstable catalytic complex, making it more susceptible to side reactions.Employ bulky, electron-rich phosphine ligands like SPhos , XPhos , or RuPhos . These "Buchwald ligands" are designed to stabilize the Pd(0) active catalyst and promote rapid oxidative addition and reductive elimination, outcompeting the debromination pathway.[9][10]
Boronic Acid Quality Boronic acids can undergo homocoupling or protodeboronation, disrupting the stoichiometry and catalytic cycle, which can indirectly favor side reactions.[3]Use high-purity boronic acid. If quality is uncertain, consider using the corresponding boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, which are often more stable.[11][12]
Optimized Protocol: A Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize degradation and maximize yield.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[7]

Issue 2: Low Conversion and Catalyst Decomposition in Buchwald-Hartwig Amination

Problem: "I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction stalls, and I observe palladium black precipitation."

Causality & Solution:

This issue points to catalyst deactivation. The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, the conditions required for C-N coupling can be harsh, leading to ligand degradation or catalyst precipitation (formation of palladium black).[9][13]

Key Factors and Mitigation Strategies:

  • Catalyst System: The choice of precatalyst and ligand is paramount. First-generation catalysts are often not robust enough.

    • Solution: Use modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These systems generate the active Pd(0)L species more cleanly and efficiently.[14] Combine these with bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos , which are specifically designed to accelerate C-N reductive elimination, a key step in the catalytic cycle.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. However, the wrong base can lead to side reactions.

    • Solution: NaOtBu or LHMDS are typically the bases of choice. Ensure the base is fresh and handled under an inert atmosphere, as old or partially hydrolyzed base can be detrimental.

  • Temperature Control: While aminations often require heat, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction. Only increase the temperature if the reaction is sluggish. Microwave-assisted heating can sometimes provide rapid, uniform heating that reduces reaction times and minimizes thermal degradation.[15]

Logical Troubleshooting Flow for Cross-Coupling Reactions

G Start Low Yield in Cross-Coupling Check_SM Starting Material Remaining? Start->Check_SM Check_Debrom Debromination Product Observed? Check_SM->Check_Debrom No Inc_Temp Increase Temp/ Use Precatalyst Check_SM->Inc_Temp Yes Check_Decomp Catalyst Decomposition (Pd Black)? Check_Debrom->Check_Decomp No Debrom_Sol Use Milder Base (K3PO4) Use Anhydrous Solvent Use Bulky Ligand (SPhos) Check_Debrom->Debrom_Sol Yes Decomp_Sol Use Buchwald Precatalyst Use Electron-Rich Ligand Ensure Inert Atmosphere Check_Decomp->Decomp_Sol Yes Other Check Reagent Purity (e.g., Boronic Acid) Check_Decomp->Other No

Caption: Troubleshooting logic for cross-coupling reactions.

Troubleshooting Guide: Organometallic Reactions (Lithiation)

Issue 3: Uncontrolled Br-Li Exchange instead of ortho-Deprotonation

Problem: "I am trying to perform a Directed ortho-Metalation (DoM) on this compound using n-BuLi to functionalize the C6 position, but I am getting products derived from Br-Li exchange."

Causality & Solution:

Halogen-metal exchange is an incredibly fast reaction, often kinetically favored over deprotonation, especially with aryl bromides and common alkyllithium reagents (n-BuLi, t-BuLi).[4] The methoxy group is a good directing group, but it cannot outcompete the rapid Br-Li exchange at standard temperatures.

Key Factors and Mitigation Strategies:

  • Choice of Base: Alkyllithiums are generally unsuitable for this specific transformation.

    • Solution: Use a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) . These bases are sterically hindered and less prone to performing halogen exchange, making them ideal for selective deprotonation (ortho-lithiation).[4]

  • Temperature: Organolithium species of haloaromatics are often unstable at higher temperatures and can decompose, sometimes to form reactive aryne intermediates.

    • Solution: Conduct the lithiation at very low temperatures, typically -78 °C (a dry ice/acetone bath). Maintain this temperature throughout the addition of the base and before quenching with an electrophile. Some historic protocols for related quinolines suggest temperatures around -50 °C to -100 °C are critical.[16]

  • Solvent: The choice of solvent can influence the reactivity of the organolithium base.

    • Solution: Anhydrous Tetrahydrofuran (THF) is a common and effective solvent for lithiation reactions. It solvates the lithium cation well, which can influence the aggregation state and reactivity of the base.[16]

Workflow for Successful ortho-Lithiation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Add Substrate & Anhydrous THF A->B C Establish Inert Atmosphere (Ar/N2) B->C D Cool to -78 °C (Dry Ice/Acetone) C->D E Slowly Add LDA (or LiTMP) D->E F Stir for 1-2h at -78 °C E->F G Add Electrophile (e.g., DMF, CO2) F->G H Quench with Sat. NH4Cl (aq) G->H I Extract with Organic Solvent H->I J Purify via Chromatography/Crystallization I->J

Caption: Step-by-step workflow for ortho-lithiation.

References

Technical Support Center: Optimizing the Functionalization of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the functionalization of 8-bromo-7-methoxyquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Our approach is rooted in mechanistic understanding and field-proven strategies to enhance your reaction yields and streamline your synthetic workflows.

Understanding the Substrate: The Electronic Landscape of this compound

Before delving into troubleshooting, it is crucial to appreciate the electronic nature of this compound. The quinoline core is inherently electron-deficient. However, the 7-methoxy group, a strong electron-donating group, significantly influences the reactivity of the adjacent C8-Br bond. This electronic push can modulate the oxidative addition step in many palladium-catalyzed cross-coupling reactions, a key consideration in catalyst and ligand selection.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the functionalization of this compound.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or failing. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key areas:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-rich system.[1] More electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[1][2]

  • Base Selection: The choice of base is critical.[1] While stronger bases can be effective, they can also promote side reactions like protodeboronation of the boronic acid/ester.[1][3] Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]

  • Reagent Quality: The stability of the boronic acid or ester is a frequent point of failure.[1] Protodeboronation, the cleavage of the C-B bond, can be exacerbated by excess water or strong bases.[1][3] Using anhydrous solvents and carefully dried reagents is recommended.[1] Pinacol boronic esters are often more stable than their corresponding boronic acids.[4][5]

  • Solvent and Temperature: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[6] However, for substrates with poor solubility, solvents like DMF or toluene might be necessary.[7] Insufficient temperature can lead to a slow reaction, while excessive heat can cause catalyst decomposition.[8] A typical temperature range is 80-110 °C.[1]

Q2: I'm observing significant debromination of my starting material in a Buchwald-Hartwig amination. How can I minimize this?

A2: Hydrodehalogenation (debromination) is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.[9] Here’s how to address it:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to favor the desired C-N bond formation over hydrodehalogenation. Ligands like those developed by the Buchwald and Hartwig groups are specifically designed to address this challenge.

  • Base Strength: While a strong base is necessary for the reaction, excessively strong bases can sometimes promote the undesired side reaction. Screening different bases, such as NaOtBu versus LiHMDS or Cs₂CO₃, can be beneficial.[9]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Q3: My Sonogashira coupling is not proceeding to completion. What should I troubleshoot?

A3: The Sonogashira coupling, while powerful, can be sensitive to several factors:

  • Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst.[10][11] Ensure your copper source (e.g., CuI) is fresh and of high purity. However, copper-free Sonogashira protocols have been developed and may be advantageous in certain cases to avoid homo-coupling of the alkyne (Glaser coupling).[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[12] The base scavenges the HX formed during the reaction and also aids in the formation of the copper(I) acetylide. Ensure the base is anhydrous and used in sufficient excess.

  • Oxygen Exclusion: The reaction is sensitive to oxygen, which can lead to oxidative homo-coupling of the alkyne.[11] It is crucial to degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly employed.[12] The choice can affect the solubility of the reagents and the overall reaction rate.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Ineffective Catalyst/Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC-based precatalysts (e.g., PEPPSI-type).[1]The electron-donating 7-methoxy group makes the C8-Br bond less susceptible to oxidative addition. More electron-rich and sterically demanding ligands are required to facilitate this key step.[2][13]
Protodeboronation of Boronic Acid/Ester Use a pinacol boronic ester instead of the boronic acid.[4][5] Employ anhydrous solvents and reagents.[1] Consider using a weaker base like K₃PO₄ or CsF.[1]Pinacol esters are generally more stable towards hydrolysis and protodeboronation.[4] Excess water and strong bases can accelerate the undesired cleavage of the C-B bond.[1][3]
Poor Solubility of Reagents Try alternative solvents such as DMF, toluene, or a mixture of dioxane/water.[6][7] Ensure vigorous stirring.Complete dissolution of all reactants is crucial for efficient reaction kinetics.[7]
Catalyst Deactivation Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere.[8] Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[14]Palladium(0) catalysts are sensitive to oxidation.[8] Impurities in the starting materials can also poison the catalyst.[8]
Problem 2: Competing Hydrodehalogenation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Suboptimal Ligand Employ bulky, electron-donating phosphine ligands (e.g., from the Buchwald or Hartwig portfolio).[15][16]These ligands promote the desired reductive elimination to form the C-N bond over competing pathways like beta-hydride elimination which can lead to hydrodehalogenation.[9]
Inappropriate Base Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[8][9]The nature and strength of the base can influence the relative rates of the desired amination and the undesired hydrodehalogenation.[8]
Reaction Conditions Too Harsh Optimize the reaction temperature and time. Monitor the reaction progress closely to avoid prolonged heating after completion.Higher temperatures and longer reaction times can favor side reactions, including catalyst decomposition and hydrodehalogenation.[8]

Experimental Protocols: A Starting Point

The following protocols are intended as a general guide. Optimization will likely be necessary for your specific coupling partner.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) followed by the degassed solvent (e.g., dioxane/water 10:1).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor the reaction by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Ar-X Transmetalation Transmetalation PdII_Aryl L-Pd(II)(Ar)(R) Transmetalation->PdII_Aryl R-B(OR)₂ RedElim Reductive Elimination RedElim->Pd0 Product Product Ar-R ArX This compound Boronic R-B(OR)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The successful functionalization of this compound is highly achievable with careful consideration of the reaction parameters. The electron-rich nature of this substrate necessitates the use of modern, highly active catalyst systems. Systematic screening of ligands, bases, and solvents is often the most effective strategy to identify the optimal conditions for a new transformation.[8] This guide provides a starting point for your troubleshooting and optimization efforts. We encourage you to consult the cited literature for a deeper understanding of the underlying principles.

References

Technical Support Center: Identifying Impurities in 8-Bromo-7-methoxyquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API) using High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical accuracy with field-proven insights to empower you to resolve common challenges and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of this compound, providing a foundational understanding for impurity profiling.

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities in this compound can originate from several stages of the manufacturing process and storage. They are generally categorized as:

  • Starting Material and Intermediates: Unreacted starting materials or intermediates from synthetic routes like the Skraup or Doebner-von Miller synthesis can be present in the final product.[1][2][3][4]

  • By-products of Synthesis: Side reactions during synthesis can lead to isomeric impurities, over-alkylated or -brominated species, or other related compounds. For instance, in quinoline synthesis, the formation of undesired regioisomers is a common issue.[1]

  • Degradation Products: The molecule can degrade under stress conditions such as exposure to acid, base, light, heat, or oxidative environments.[5][6][7][8] This can lead to hydrolysis of the methoxy group, debromination, or oxidation of the quinoline ring.

  • Reagents and Solvents: Residual solvents and reagents used in the manufacturing process can also be present as impurities.

Q2: Why is a standard C18 column sometimes problematic for quinoline derivatives, and what are the alternatives?

A2: Standard C18 columns can exhibit poor peak shape, particularly tailing, for basic compounds like this compound. This is due to secondary interactions between the basic nitrogen atom of the quinoline ring and acidic silanol groups on the silica surface of the stationary phase.[9][10]

  • Causality: At mid-range pH, residual silanols are ionized and can interact strongly with the protonated basic analyte, leading to peak tailing and poor resolution.[9]

  • Alternatives:

    • End-capped C18 Columns: These columns have fewer accessible silanol groups, reducing secondary interactions.[10]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.

    • Naphthylpropyl Columns: These have been shown to provide higher selectivity for the separation of quinoline derivatives compared to traditional ODS (C18) columns.[11][12]

    • Hybrid Silica Columns: These columns are more resistant to high pH mobile phases, which can be used to suppress the ionization of basic analytes.

Q3: What is the importance of forced degradation studies for this compound?

A3: Forced degradation, or stress testing, is a critical component of pharmaceutical development and is mandated by regulatory bodies like the ICH.[5][6][7][8] Its primary objectives are:

  • To Identify Potential Degradants: By subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate potential degradation products that might form during storage and handling.[7][8][13]

  • To Establish Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.[6][8]

  • To Develop Stability-Indicating Methods: A stability-indicating HPLC method is one that can separate the API from all its potential impurities and degradation products, ensuring accurate quantification of the API in the presence of these other components. Forced degradation studies are essential for demonstrating the specificity of such a method.[8]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your HPLC analysis.

Issue 1: Severe Peak Tailing of the Main Analyte Peak

Q: My this compound peak is showing significant tailing (Tailing Factor > 1.5). How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound is a common problem. Here’s a systematic approach to troubleshoot and resolve it:

Step 1: Evaluate and Adjust Mobile Phase pH

  • The "Why": The ionization state of both your analyte and the column's stationary phase is pH-dependent. At a low pH (e.g., 2.5-3.5), the acidic silanol groups on the silica surface are protonated and less likely to interact with the protonated basic quinoline.[9][14]

  • Protocol:

    • Prepare a mobile phase with a buffer at a pH of 3.0 (e.g., 20 mM potassium phosphate or ammonium formate).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject your sample and observe the peak shape. A significant improvement is often seen at lower pH.

Step 2: Incorporate a Mobile Phase Modifier

  • The "Why": A small, basic molecule can be added to the mobile phase to act as a "sacrificial base." This molecule will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.

  • Protocol:

    • Add a low concentration of an amine modifier, such as 0.1% triethylamine (TEA), to your mobile phase.

    • Ensure the pH of the mobile phase is adjusted after the addition of the modifier.

    • Equilibrate the column and inject your sample.

Step 3: Assess Column Choice and Condition

  • The "Why": If mobile phase adjustments are insufficient, the column itself may be the issue. An older, degraded column can have more exposed silanols. Alternatively, a different stationary phase may be more suitable.[11][12][14]

  • Protocol:

    • Replace your current column with a new, high-quality, end-capped C18 column.

    • If tailing persists, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

Issue 2: Unidentified Peaks in the Chromatogram

Q: I am observing several small, unidentified peaks in my chromatogram. How can I go about identifying them?

A: The identification of unknown impurities is a multi-step process that often requires a combination of chromatographic and spectroscopic techniques.

Step 1: Information Gathering and Forced Degradation

  • The "Why": Before attempting structural elucidation, it's crucial to understand the potential origin of the impurities. Forced degradation studies can help generate these impurities in higher concentrations, making them easier to detect and characterize.[5][6][7][8]

  • Protocol:

    • Perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions.

    • Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify the degradation products.

Step 2: HPLC-MS Analysis for Mass Information

  • The "Why": Mass spectrometry (MS) is a powerful tool for impurity identification as it provides the molecular weight of the unknown compounds.[15][16][17][18] This information is critical for proposing potential structures.

  • Protocol:

    • Develop an HPLC method that is compatible with MS detection (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).

    • Analyze your sample using an HPLC-MS system to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities, further aiding in their identification.[15]

Step 3: Tandem MS (MS/MS) for Structural Fragmentation

  • The "Why": MS/MS provides information about the fragmentation pattern of a molecule, which can be used to piece together its structure.[17][18]

  • Protocol:

    • Perform MS/MS analysis on the parent ions of the unknown impurities.

    • Analyze the fragmentation patterns and compare them to the fragmentation of the parent this compound molecule to identify structural similarities and differences.

Experimental Protocols & Data Presentation

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light for 7 days. Dissolve in the mobile phase before injection.

  • Analysis: Analyze all samples by HPLC, comparing them to an untreated control sample.

Table 1: Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, end-capped, 250 x 4.6 mm, 5 µmGood starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to improve peak shape for the basic analyte.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 30 minutesA broad gradient is suitable for initial screening of unknown impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 320 nmQuinoline systems typically have strong absorbance at these wavelengths.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G cluster_solution start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_modifier Is a Modifier Present? check_ph->check_modifier Yes adjust_ph->check_modifier add_modifier Add 0.1% Triethylamine (TEA) to Mobile Phase check_modifier->add_modifier No check_column Is the Column Old or Non-End-capped? check_modifier->check_column Yes add_modifier->check_column replace_column Replace with New, End-capped C18 or Alternative Phase (e.g., Phenyl-Hexyl) check_column->replace_column Yes end_bad Issue Persists: Consult Instrument Manual or Technical Support check_column->end_bad No end_good Peak Shape Improved (Tf < 1.5) replace_column->end_good

Caption: A systematic approach to troubleshooting peak tailing for basic analytes.

Impurity Identification Workflow

G start Unknown Peak Detected in HPLC forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_ms Analyze by HPLC-MS to Determine Molecular Weight forced_degradation->hplc_ms hrms Optional: Use HRMS for Elemental Composition hplc_ms->hrms ms_ms Perform MS/MS for Fragmentation Pattern hplc_ms->ms_ms hrms->ms_ms structure_elucidation Propose Structure Based on MW, Formula, and Fragments ms_ms->structure_elucidation synthesis Synthesize Proposed Structure (Reference Standard) structure_elucidation->synthesis confirmation Confirm by Co-injection and Spectral Comparison synthesis->confirmation end_good Impurity Identified confirmation->end_good

Caption: Workflow for the identification of unknown impurities using mass spectrometry.

References

Stability of 8-Bromo-7-methoxyquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 8-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address the critical aspects of its stability under both acidic and basic conditions, offering insights rooted in established chemical principles and field-proven experience.

I. Understanding the Stability Profile of this compound: A Proactive Approach

Before initiating any experimental work, it is crucial to understand the inherent chemical liabilities of this compound. The quinoline core, substituted with a bromine atom and a methoxy group, presents a unique reactivity profile. The electron-donating methoxy group at position 7 and the electron-withdrawing bromine atom at position 8, ortho to each other, create a nuanced electronic environment that dictates its stability.

The lone pair of electrons on the nitrogen atom in the quinoline ring allows for protonation under acidic conditions, forming a quinolinium salt. This protonation can significantly influence the electron density of the entire ring system, potentially making it more susceptible to certain degradation pathways. Conversely, under basic conditions, the molecule may be susceptible to nucleophilic attack, particularly at positions activated by the quinoline nitrogen.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, two primary degradation pathways are anticipated for this compound:

  • Acid-catalyzed hydrolysis of the methoxy group: The ether linkage of the methoxy group is susceptible to cleavage in the presence of strong acids, particularly at elevated temperatures. This reaction would lead to the formation of 8-Bromo-7-hydroxyquinoline. The protonation of the quinoline nitrogen can further activate the ring system towards this reaction.

  • Electrophilic aromatic substitution: While the quinoline ring is generally less reactive towards electrophilic substitution than benzene, the presence of the activating methoxy group could facilitate reactions like halogenation or nitration if corresponding reagents are present in the acidic medium. However, in a clean acidic solution, this is less of a concern for stability.

Q2: What are the likely degradation products under basic conditions?

Under basic conditions, the primary concern is nucleophilic aromatic substitution (SNAr). While the bromo substituent is on the benzene ring portion of the quinoline, the electron-withdrawing nature of the fused pyridine ring can activate it towards nucleophilic attack. The most likely degradation product would be 8-hydroxy-7-methoxyquinoline, resulting from the displacement of the bromide ion by a hydroxide ion. This reaction is typically favored by high temperatures and strong bases.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over extended periods. The solid material is expected to be relatively stable, but solutions, especially in acidic or basic media, will have limited stability.

Q4: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound.[1][2] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. For structural elucidation of any unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][4]

III. Troubleshooting Guide

This section provides practical solutions to common problems encountered during the stability testing of this compound.

Problem Possible Cause(s) Troubleshooting Steps
No or minimal degradation observed under stress conditions. The stress conditions (acid/base concentration, temperature, duration) are too mild.[5]1. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).2. Elevate the reaction temperature (e.g., in increments of 10°C).3. Extend the duration of the stress testing.
Complete or excessive degradation of the compound. The stress conditions are too harsh.1. Reduce the concentration of the acid or base.2. Lower the reaction temperature.3. Shorten the exposure time. The goal is to achieve partial degradation (e.g., 10-30%) to observe the primary degradation products.[6]
Multiple unexpected peaks in the HPLC chromatogram. 1. Secondary degradation of primary products.2. Reaction with impurities in the solvent or reagents.3. Complex degradation pathways are occurring.1. Analyze samples at earlier time points to identify the primary degradation products before they degrade further.2. Use high-purity solvents and reagents.3. Employ LC-MS/MS to identify the structures of the unknown peaks and propose a more detailed degradation pathway.
Poor separation of the parent compound and degradation products in HPLC. The analytical method is not optimized to be "stability-indicating."1. Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase).2. Try a different stationary phase (e.g., a column with a different chemistry or particle size).3. Optimize the column temperature.4. Adjust the gradient elution profile for better resolution.
Inconsistent results between replicate experiments. 1. Inaccurate preparation of solutions.2. Fluctuations in experimental conditions (e.g., temperature).3. Inhomogeneous sample.1. Ensure accurate weighing and dilution of the compound and reagents.2. Use a calibrated and stable heating source (e.g., a water bath or heating block).3. Ensure the compound is fully dissolved and the solution is homogeneous before taking aliquots.

IV. Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound under acidic and basic conditions.

Acidic_Degradation A This compound B Protonated Quinolinium Ion A->B H+ C 8-Bromo-7-hydroxyquinoline B->C + H2O - H+ - CH3OH D Methanol C->D Byproduct

Caption: Predicted acidic degradation pathway of this compound.

Basic_Degradation A This compound B 8-Hydroxy-7-methoxyquinoline A->B OH- (SNAr) C Bromide Ion B->C Byproduct

References

Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during chemical reactions involving 8-bromo-7-methoxyquinoline. Drawing from established chemical principles and field-proven insights, this resource will help you navigate common experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Introduction: The Solubility Hurdle in Heterocyclic Chemistry

This compound is a valuable building block in medicinal chemistry and materials science, often employed in cross-coupling reactions to generate more complex molecular architectures. However, like many planar, aromatic heterocyclic compounds, its solubility can be limited in common organic solvents, leading to poor reaction kinetics, incomplete conversions, and challenges in purification. This guide provides a structured, question-and-answer approach to directly address and resolve these solubility-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't fully dissolve in my reaction solvent at room temperature. What is the best initial approach to solve this?

Answer:

This is a very common issue. The limited solubility of planar aromatic systems like this compound in less polar solvents at ambient temperatures is expected. Here is a systematic approach to address this:

  • Solvent Selection: The choice of solvent is critical. For many cross-coupling reactions, polar aprotic solvents are an excellent starting point. Based on the properties of similar bromo-substituted quinolines, this compound is expected to have better solubility in solvents such as:

    • N,N-Dimethylformamide (DMF)

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • Acetonitrile (MeCN)

    A study on a related compound, 5,7-dibromo-8-hydroxyquinoline, showed that its solubility was highest in DMF and NMP (N-Methyl-2-pyrrolidone).[1] While your compound has a methoxy group instead of a hydroxyl group, the general trend in favor of polar aprotic solvents is likely to hold.

  • Heating: Most organic compounds exhibit increased solubility at higher temperatures.[2] For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, heating is a standard part of the protocol, often ranging from 80 °C to 120 °C.[3][4] It is highly probable that your starting material will dissolve as the reaction mixture is heated to the target temperature.

  • Co-Solvent Systems: If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. Often, a mixture of a polar aprotic solvent with water or an alcohol is used, particularly in Suzuki-Miyaura reactions where the base (e.g., K₂CO₃, Cs₂CO₃) has some water solubility. A patent for a related compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, successfully employed a mixture of acetonitrile and water for a Suzuki coupling reaction.[5]

    • Recommended Starting Point: A 4:1 or 5:1 mixture of dioxane/water or THF/water is a common and effective choice for Suzuki reactions.[3][6]

Q2: I'm running a Suzuki-Miyaura coupling reaction, and even with heating, my reaction mixture is a slurry. Is this problematic, and how can I improve it?

Answer:

A heterogeneous reaction mixture is not necessarily a sign of failure, as many successful cross-coupling reactions are run as slurries. The key is whether the concentration of the dissolved starting material is sufficient for the catalytic cycle to proceed at a reasonable rate. However, if you are observing low yields or slow conversion, improving the solubility is a logical next step.

Troubleshooting Workflow for Suzuki-Miyaura Reactions:

A Initial Observation: Low yield/conversion in Suzuki coupling. Reaction is a slurry. B Increase Reaction Temperature (e.g., from 80°C to 100-110°C) A->B Step 1 C Modify Solvent System: - Increase proportion of polar aprotic solvent (e.g., Dioxane:Water from 4:1 to 10:1) - Switch to a stronger solubilizing solvent (e.g., DMF, NMP) B->C If still problematic D Introduce a Phase-Transfer Catalyst (PTC) (e.g., TBAB, Aliquat 336) C->D If solubility remains an issue F Successful Reaction: Improved yield and conversion. C->F E Evaluate Catalyst and Ligand System: - Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) D->E For challenging substrates D->F E->F

Caption: Troubleshooting workflow for solubility issues in Suzuki-Miyaura reactions.

Detailed Explanation of Troubleshooting Steps:

  • Higher Temperatures: Increasing the temperature can significantly enhance solubility and reaction rates. Ensure your solvent choice is appropriate for the higher temperature (i.e., has a high enough boiling point).[7]

  • Solvent System Modification:

    • For biphasic systems (e.g., Dioxane/Water): While water is necessary to dissolve the inorganic base, you can often increase the proportion of the organic solvent to improve the solubility of the aryl halide.

    • Alternative Solvents: Solvents like DMF, while having higher boiling points and being more difficult to remove, are excellent for dissolving sparingly soluble organic compounds.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 can be very effective.[8] The PTC helps to shuttle the anionic boronate species from the aqueous phase to the organic phase where the palladium catalyst and the aryl halide reside, thus accelerating the reaction even if the starting material has low solubility in the bulk organic phase.

Q3: I am planning a Buchwald-Hartwig amination. What solvent system is recommended for this compound, and what should I do if I encounter solubility problems?

Answer:

For Buchwald-Hartwig aminations, anhydrous, non-protic solvents are typically preferred.

Recommended Solvents:

  • Toluene: A very common solvent for this reaction.

  • 1,4-Dioxane: Another frequently used solvent.

  • Tetrahydrofuran (THF): Suitable for lower temperature reactions.

Given the likely limited solubility of this compound in toluene at room temperature, it is expected to dissolve upon heating to the typical reaction temperatures of 80-110 °C.

Troubleshooting Buchwald-Hartwig Amination Solubility:

  • Primary Approach - Higher Boiling Point Solvents: If solubility is a persistent issue in toluene or dioxane, switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be a solution. However, be aware that these solvents can sometimes complicate product isolation.

  • Homogeneous Base Systems: The choice of base can impact the homogeneity of the reaction. While strong, insoluble inorganic bases like sodium tert-butoxide (NaOt-Bu) are common, using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be an option in some cases, although this can affect the reaction's success and may require specific ligands.[9]

  • Mechanistic Consideration: The Buchwald-Hartwig reaction involves a catalytic cycle where the aryl bromide must undergo oxidative addition to the palladium(0) complex.[4] If the substrate is not in solution, this step will be severely hindered. Therefore, ensuring dissolution at the reaction temperature is crucial for success.

Experimental Protocol: General Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Advanced Strategies for Extremely Poor Solubility

In rare cases where standard methods fail, more advanced techniques can be employed:

  • High-Temperature Ball Milling: For substrates that are virtually insoluble, solid-state reactions using ball milling at elevated temperatures can be a powerful, solvent-free alternative for cross-coupling reactions.[2][10] This technique uses mechanical force to promote reactivity between solid reactants.

Summary of Recommended Solvents

The following table provides a summary of recommended solvents and their suitability for reactions with this compound.

SolventReaction TypeSuitability for Dissolving this compoundNotes
1,4-Dioxane/Water Suzuki-MiyauraGood, especially with heating.A common and effective biphasic system.[3]
THF/Water Suzuki-MiyauraModerate, requires heating.Lower boiling point than dioxane.[3]
Acetonitrile/Water Suzuki-MiyauraGood, especially with heating.Used for a structurally similar compound.[5]
Toluene Buchwald-HartwigModerate, requires heating.Standard solvent for this reaction.[11]
DMF BothExcellentHigh boiling point, can be difficult to remove.[1]
NMP BothExcellentHigh boiling point, excellent solubilizing power.[1]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-7-methoxyquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce molecular complexity onto this scaffold is paramount for modern drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on the quinoline ring.

This guide provides an in-depth comparison of the reactivity of 8-bromo-7-methoxyquinoline with other haloquinoline isomers. We will dissect the key electronic and steric factors that govern its reactivity and provide supporting experimental data and protocols to guide your synthetic strategies. Understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and efficiently accessing novel quinoline derivatives.

The Decisive Factors: Electronic and Steric Effects on Reactivity

The reactivity of a haloquinoline in palladium-catalyzed cross-coupling is not uniform; it is a complex interplay of several factors. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step, and its facility is dictated by the following principles.

The Nature of the Halogen: A Clear Hierarchy

The carbon-halogen (C-X) bond dissociation energy is a primary determinant of reactivity. Weaker bonds are cleaved more readily by the palladium catalyst, leading to faster reaction rates. This establishes a clear and predictable reactivity trend for halogens[1][2][3]:

I > Br > Cl >> F

Consequently, an iodoquinoline will generally be more reactive than this compound, which in turn will be more reactive than its chloro-analogue. This allows for selective cross-coupling reactions on poly-halogenated quinolines by careful tuning of reaction conditions.

The Position of the Halogen: An Electronic Tug-of-War

The quinoline ring is an electron-deficient system due to the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions. The reactivity of a halogen substituent is significantly influenced by its position on the ring[3]:

  • Positions 2, 4, and 6 : These positions are generally more activated towards oxidative addition due to the strong electron-withdrawing effect of the nitrogen atom.

  • Position 8 (The peri Position) : This position is unique. While part of the carbocyclic ring, it experiences significant steric and electronic effects from the adjacent heterocyclic ring.

Substituent Effects: The Role of the 7-Methoxy Group

The methoxy group (-OCH₃) is a strong electron-donating group through resonance. In this compound, this group is positioned ortho to the bromine atom. This has two opposing effects:

  • Electronic Effect : The electron-donating nature of the methoxy group increases the electron density at the C8 position. This makes the C-Br bond less electrophilic and can slow down the rate of oxidative addition compared to an unsubstituted 8-bromoquinoline.

  • Potential for Chelation : The oxygen atom of the methoxy group could potentially coordinate with the palladium catalyst, which might influence the reaction mechanism and rate, although this is less commonly invoked for methoxy groups compared to, for example, a hydroxyl group.

Steric Hindrance: The Challenge of the peri Position

The 8-position of the quinoline ring is sterically hindered due to its proximity to the C1 position of the fused ring system. This "peri-interaction" can significantly impede the approach of bulky palladium-phosphine catalysts, potentially leading to lower reaction rates and yields compared to less hindered positions like C6.[4][5][6] This steric congestion is a critical consideration when designing synthetic routes involving 8-substituted quinolines.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[7] The choice of catalyst, ligand, and base is crucial for success, especially with more challenging substrates.

Haloquinoline SubstrateTypical Catalyst/LigandTypical ConditionsObserved/Expected YieldKey Considerations
This compound Pd(dppf)Cl₂, Pd(PPh₃)₄80-110 °C, Base (K₂CO₃, Na₂CO₃)Moderate to GoodSteric hindrance at C8 and the electron-donating OMe group may require more forcing conditions or specialized bulky ligands (e.g., XPhos, SPhos) for high yields.
6-Bromoquinoline Pd(dppf)Cl₂, Pd(PPh₃)₄80-100 °C, Base (K₂CO₃, Na₂CO₃)Good to Excellent[8]Less sterically hindered than the C8 position, generally leading to higher reactivity and yields.
3-Bromoquinoline Pd(dppf)Cl₂, Pd(OAc)₂/XPhos80-100 °C, Base (K₂CO₃, K₃PO₄)Good to Excellent[7][9]Position on the pyridine ring makes it electronically activated.
8-Chloro-7-methoxyquinoline Pd(OAc)₂/Bulky Ligand (e.g., XPhos)100-120 °C, Stronger Base (K₃PO₄)Lower than Bromo-analogThe stronger C-Cl bond requires more active catalysts and harsher conditions.
8-Iodo-7-methoxyquinoline Pd(PPh₃)₄Room Temp to 80 °C, Mild Base (Na₂CO₃)ExcellentThe weak C-I bond allows for very mild reaction conditions and high yields.
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.[10][11][12]

Haloquinoline SubstrateTypical Catalyst SystemTypical ConditionsObserved/Expected YieldKey Considerations
This compound PdCl₂(PPh₃)₂ / CuI60-100 °C, Amine Base (e.g., Et₃N)ModerateSteric hindrance at C8 can be a significant challenge, potentially leading to lower yields compared to other isomers. Copper-free conditions with more advanced ligands may be beneficial.
6-Bromoisoquinoline Pd(PPh₃)₄ / CuIRoom Temp to 60 °C, Amine BaseGood to Excellent[13]The less hindered position allows for efficient coupling.
Bromo-pyridines Pd(PPh₃)₄ / CuIRoom Temp to 80 °C, Amine BaseGood to Excellent[14]Generally reactive due to the electron-deficient nature of the pyridine ring.
8-Iodo-7-methoxyquinoline PdCl₂(PPh₃)₂ / CuIRoom Temp, Amine BaseExcellentHighly reactive, allowing for very mild conditions.
Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation.[15][16][17][18] The choice of ligand is critical and often substrate-dependent.

Haloquinoline SubstrateTypical Catalyst/LigandTypical ConditionsObserved/Expected YieldKey Considerations
This compound Pd₂(dba)₃ / Bulky Ligand (e.g., BINAP, Xantphos)80-110 °C, Strong Base (NaOtBu, K₃PO₄)Moderate to GoodSteric hindrance is a major factor. The use of highly active, sterically demanding biarylphosphine ligands is often necessary to achieve good conversion.
Bromoanilines Pd(OAc)₂ / XPhos100 °C, NaOtBuGood to Excellent[2]A common and well-optimized transformation.
3-Bromoquinoline Pd₂(dba)₃ / Xantphos90-110 °C, Cs₂CO₃GoodThe activated position facilitates the reaction.
8-Chloro-7-methoxyquinoline Pd G3/G4 Precatalysts / BrettPhos100-120 °C, Strong Base (LHMDS, NaOtBu)ChallengingRequires the most advanced and active catalyst systems available for Buchwald-Hartwig aminations.

Experimental Protocols

The following are generalized, yet detailed, protocols that serve as a starting point for the cross-coupling of this compound. Optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for challenging aryl bromides.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents Combine Reactants: This compound Arylboronic Acid Pd(dppf)Cl₂ K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill Ar x3) reagents->inert solvent Add Degassed Solvent (Dioxane/H₂O) inert->solvent heat Heat with Stirring (90-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc/H₂O Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Pure 8-Aryl-7-methoxyquinoline purify->product Catalytic_Cycles cluster_suzuki Suzuki Cycle cluster_sonogashira Sonogashira Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L₂-Ar' PdII_Br->PdII_Ar Transmetalation (Ar'-B(OH)₂) PdII_Ar->Pd0 Reductive Elimination (Ar-Ar') Pd0_S Pd(0)L₂ PdII_Br_S Ar-Pd(II)L₂-Br Pd0_S->PdII_Br_S Oxidative Addition (Ar-Br) PdII_Alk_S Ar-Pd(II)L₂-C≡CR PdII_Br_S->PdII_Alk_S Transmetalation (from Cu-C≡CR) PdII_Alk_S->Pd0_S Reductive Elimination (Ar-C≡CR)

References

The Evolving Landscape of Quinolines: A Comparative Guide to the Biological Activity of 8-Bromo-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. From the historical significance of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, the versatility of the quinoline nucleus is undeniable.[1] This guide delves into a specific, yet promising, subclass: 8-bromo-7-methoxyquinoline derivatives. We will objectively compare their biological activities—primarily anticancer, antimicrobial, and anti-inflammatory—against other quinoline analogues, supported by experimental data and mechanistic insights. This analysis aims to provide a clear perspective on the structure-activity relationships (SAR) that govern their efficacy and potential as therapeutic leads.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric landscape for chemical modification.[2] The positions on this bicyclic system are not created equal; substitutions at different points can dramatically alter the molecule's interaction with biological targets. For instance, the 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine, while modifications at the 2- and 6-positions have yielded potent anticancer agents. The 8-position has also been a focal point of investigation, with 8-hydroxyquinolines known for their metal-chelating and antimicrobial properties.[3]

The introduction of a bromine atom at the 8-position and a methoxy group at the 7-position represents a strategic design choice. The bromine, a halogen, can increase lipophilicity and act as a hydrogen bond acceptor, potentially enhancing membrane permeability and binding affinity. The methoxy group, an electron-donating group, can modulate the electronic properties of the quinoline ring system, influencing its reactivity and interaction with target enzymes. This guide will explore the biological consequences of these specific substitutions.

Anticancer Activity: A Tale of Substitution and Selectivity

The quest for novel anticancer agents has led to extensive exploration of the quinoline scaffold. Derivatives have been shown to exert their effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[1][4]

The Impact of Bromination and Methoxy Substitution on Cytotoxicity

Recent studies have highlighted the potent antiproliferative effects of brominated quinolines. The presence and position of bromine atoms can significantly enhance cytotoxicity.[5] A comparative analysis of 8-substituted quinolines reveals interesting trends. For instance, a study evaluating various brominated 8-hydroxy, 8-methoxy, and 8-amino quinolines demonstrated that 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline exhibit strong antiproliferative activity against several cancer cell lines.[6][7]

While direct, extensive data on this compound is limited, we can infer its potential by examining related structures. For example, the highly brominated derivative, 3,5,6,7-tetrabromo-8-methoxyquinoline, has shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines.[8] Another potent compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, displayed IC50 values in the range of 5.45–9.6 µg/mL against the same cell lines.[9] This suggests that the combination of bromine and methoxy groups on the quinoline ring is a promising strategy for developing anticancer agents.

Table 1: Comparative in vitro Anticancer Activity of Substituted Quinoline Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo, 8-HydroxyC6 (Rat Glioblastoma)12.3[9]
7-Bromo-8-hydroxyquinoline7-Bromo, 8-HydroxyC6 (Rat Glioblastoma)25.6[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-Dibromo, 3,6-Dimethoxy, 8-HydroxyC6 (Rat Glioblastoma)5.45-9.6[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-Dibromo, 3,6-Dimethoxy, 8-HydroxyHeLa (Human Cervical Cancer)5.45-9.6[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-Dibromo, 3,6-Dimethoxy, 8-HydroxyHT29 (Human Colorectal Adenocarcinoma)5.45-9.6[9]
6,8-dibromo-5-nitroquinoline6,8-Dibromo, 5-NitroHT29 (Human Colorectal Adenocarcinoma)26.2[9]
6,8-dibromo-5-nitroquinoline6,8-Dibromo, 5-NitroHeLa (Human Cervical Cancer)24.1[9]
Quinoline-Chalcone Hybrid2-SubstitutedMGC-803 (Gastric)1.38 µM[4]
4-Amino-7-chloroquinoline derivative4-Amino, 7-ChloroVarious-[4]
2-phenylquinoline (6-chloro substituted)2-Aryl, 6-ChloroHeLa (Human Cervical Cancer)More cytotoxic than unsubstituted[10][11]
Mechanism of Action: Targeting Key Cellular Machinery

A crucial aspect of drug development is understanding how a compound exerts its biological effect. For quinoline derivatives, a common mechanism of anticancer activity is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[8] Several brominated 8-hydroxyquinoline derivatives have been identified as potent topoisomerase I inhibitors.[6][7] This inhibitory action leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Another emerging target for quinoline derivatives is the family of protein kinases.[12] Kinases are pivotal in cellular signaling pathways that control cell growth, proliferation, and survival.[13] The development of quinoline-based kinase inhibitors is an active area of research, with some derivatives showing high potency and selectivity.[9][14] While specific kinase inhibition data for this compound is not yet widely available, its structural features suggest it could be a candidate for kinase-targeted screening programs.

anticancer_mechanisms Quinoline Substituted Quinoline (e.g., this compound) TopoI Topoisomerase I Inhibition Quinoline->TopoI Kinase Kinase Inhibition Quinoline->Kinase DNA_Damage DNA Damage TopoI->DNA_Damage CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Proliferation Decreased Cancer Cell Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Potential anticancer mechanisms of substituted quinolines.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents. The 4-quinolone antibiotics, for example, are a major class of synthetic antibacterial drugs.[15] The antimicrobial potential of various quinoline derivatives, including those with bromo and methoxy substitutions, has been extensively investigated.

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial efficacy of quinolines is highly dependent on their substitution patterns. Halogenation, particularly at the 7-position, has been shown to enhance antibacterial activity. For instance, 7-bromo-8-hydroxyquinoline displays significant antigrowth activity against Gram-negative bacteria.[16][17] Methoxy groups also play a role in modulating antimicrobial potency. Studies on 7-methoxyquinoline derivatives have demonstrated their potential against pathogenic microbes, including those causing urinary tract infections.[15]

The combination of a bromo and a methoxy group in the 8- and 7-positions, respectively, could therefore be advantageous for antimicrobial activity. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented in the reviewed literature, the data from related compounds suggest a promising profile.

Table 2: Comparative in vitro Antimicrobial Activity of Substituted Quinoline Derivatives

CompoundSubstitutionMicroorganismMIC (µM)Reference
8-Hydroxyquinoline8-HydroxyM. luteus ATCC 1024055.15[18]
8-Hydroxyquinoline8-HydroxyA. hydrophila110.30[18]
7-Bromo-8-hydroxyquinoline7-Bromo, 8-HydroxyGram-negative bacteriaHigh antigrowth activity[16][17]
Nitroxoline5-Nitro, 8-HydroxyA. hydrophila5.26[16][17]
Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate2,3,8-TrisubstitutedE. coli0.125 µg/mL[15]
Quinoline benzodioxole derivative-E. coli3.125 µg/mL[15]
Quinoline benzodioxole derivative-S. aureus3.125 µg/mL[15]

Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Quinoline derivatives have emerged as potential candidates due to their ability to modulate inflammatory pathways.[19]

Targeting the NF-κB Signaling Pathway

A central mediator of the inflammatory response is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Dysregulation of the NF-κB signaling pathway is implicated in a wide range of inflammatory conditions. Several studies have shown that certain small molecules can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators. While direct evidence for this compound as an NF-κB inhibitor is pending, the general anti-inflammatory properties of the quinoline scaffold suggest this as a plausible mechanism of action.[20][21]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Quinoline Substituted Quinoline (Potential Inhibitor) Quinoline->IKK Inhibits?

Caption: The NF-κB signaling pathway and potential inhibition by quinolines.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_assay_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with Quinoline Derivatives Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the quinoline derivative in a suitable broth medium in a 96-well plate or test tubes.

  • Inoculation: Inoculate each well or tube with the microbial suspension.

  • Incubation: Incubate the plates or tubes under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The exploration of this compound derivatives and their analogues reveals a promising landscape for the development of novel therapeutic agents. The strategic placement of bromo and methoxy groups on the quinoline scaffold appears to be a viable approach to enhance anticancer and antimicrobial activities. While the current body of literature provides a strong foundation, further research is warranted to fully elucidate the potential of this compound derivatives.

Future studies should focus on:

  • Synthesis and screening of a focused library of this compound analogues to establish a more detailed structure-activity relationship.

  • In-depth mechanistic studies to identify the specific cellular targets, such as topoisomerases or kinases, for the most potent compounds.

  • Evaluation of their anti-inflammatory properties , particularly their ability to modulate the NF-κB pathway.

  • In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of lead compounds in animal models.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this intriguing class of quinoline derivatives.

References

Spectroscopic analysis to confirm the structure of 8-Bromo-7-methoxyquinoline products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 8-bromo-7-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive understanding of how each technique contributes to the final structural assignment.

The Imperative of Structural Confirmation

This compound belongs to the quinoline family, a scaffold found in numerous biologically active compounds. The precise placement of the bromo and methoxy substituents on the quinoline core is critical as it dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for unequivocal structural validation.

A Symphony of Spectroscopies: A Comparative Overview

The structural elucidation of this compound relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and elemental composition, Infrared (IR) spectroscopy identifies functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy gives insight into the electronic structure of the conjugated system.

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Caption: Overall workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom in the molecule.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The substitution pattern influences the chemical shifts and coupling patterns of the aromatic protons, allowing for their precise assignment.

¹³C NMR: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbons in the quinoline ring are sensitive to the electron-donating effect of the methoxy group and the electron-withdrawing effect of the bromine atom.

2D NMR: Unambiguous Connectivity

While 1D NMR provides a wealth of information, complex molecules or those with overlapping signals often require 2D NMR techniques for definitive assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

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Caption: Logical workflow for 2D NMR-based structural elucidation.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs on the spectrometer. The parameters for these experiments, such as the number of increments in the indirect dimension, will need to be optimized for the specific sample and spectrometer.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of a newly synthesized compound, its primary role is to determine the molecular weight and provide strong evidence for the molecular formula.

Isotopic Pattern: The Bromine Signature

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and thus the molecular formula of the compound.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum, ensuring that the mass range covers the expected molecular weight of the compound. For HRMS, a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorptions

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • C-H stretching of the methoxy group: Found in the 2950-2850 cm⁻¹ region.

  • C=C and C=N stretching of the quinoline ring: A series of bands in the 1600-1450 cm⁻¹ region.

  • C-O stretching of the methoxy group: A strong absorption in the 1250-1000 cm⁻¹ range.

  • C-Br stretching: Typically observed in the fingerprint region, below 700 cm⁻¹.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like quinoline, this technique is particularly informative.

π-π Transitions*

The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π-π* transitions within the aromatic quinoline ring system. The position and intensity of these absorption bands are influenced by the substituents on the ring.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.

Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Features
¹H NMR Aromatic proton signals in the δ 7.0-9.0 ppm range with characteristic coupling patterns. A singlet for the methoxy protons around δ 4.0 ppm.
¹³C NMR Aromatic carbon signals in the δ 100-160 ppm range. A signal for the methoxy carbon around δ 55-60 ppm.
Mass Spectrometry (MS) Molecular ion peaks (M⁺ and M+2) of nearly equal intensity, consistent with the presence of one bromine atom. HRMS data confirming the molecular formula C₁₀H₈BrNO.
Infrared (IR) Spectroscopy Aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (~2950-2850 cm⁻¹), C=C and C=N stretches (1600-1450 cm⁻¹), and C-O stretch (1250-1000 cm⁻¹).
UV-Vis Spectroscopy Strong absorption bands in the UV region characteristic of the quinoline aromatic system.

Alternative Confirmation: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous 3D model of the molecule. While spectroscopic methods are ideal for routine analysis and confirmation of structure in solution, X-ray crystallography offers the ultimate proof of structure in the solid state, including stereochemistry and crystal packing information.

Conclusion

The structural confirmation of this compound is a process of assembling and interpreting evidence from a suite of complementary spectroscopic techniques. NMR spectroscopy provides the detailed framework, mass spectrometry confirms the molecular weight and formula, IR spectroscopy identifies the functional groups, and UV-Vis spectroscopy probes the electronic system. By cross-validating the data from these methods, researchers can have the highest level of confidence in the structure of their synthesized products, which is a critical prerequisite for any further investigation in drug discovery and development.

A Comparative Guide to HPLC Methodologies for Validating 8-Bromo-7-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of reaction completion is a critical checkpoint in the synthesis of novel chemical entities. In the case of 8-Bromo-7-methoxyquinoline, a heterocyclic compound with potential applications in medicinal chemistry, ensuring the exhaustive conversion of starting materials to the desired product is paramount for yield optimization, impurity profiling, and the overall success of the synthetic campaign. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of its synthesis, grounded in scientific principles and aligned with industry best practices for analytical method validation.

The Synthetic Context: Bromination of 7-Methoxyquinoline

To effectively monitor the reaction, we must first consider the synthetic pathway. A common route to this compound is the electrophilic bromination of 7-methoxyquinoline. In this reaction, 7-methoxyquinoline serves as the primary reactant. A potential major byproduct could be the formation of a di-brominated species, such as 6,8-dibromo-7-methoxyquinoline, especially if the reaction conditions are not stringently controlled. Therefore, a successful HPLC method must be able to resolve the starting material (7-methoxyquinoline), the desired product (this compound), and any significant byproducts.

Method Comparison: Rapid Screening vs. High-Resolution Validation

The choice of an HPLC method is often dictated by the specific requirements of the analytical task at hand. For in-process control, a rapid screening method that provides a quick "yes/no" answer on the presence of the starting material is often sufficient. However, for final product release and regulatory submissions, a more robust, high-resolution method that can accurately quantify the product and its impurities is necessary. Herein, we compare two such methods.

Method A: Isocratic Rapid Screening

This method is designed for high-throughput analysis, prioritizing speed to quickly assess the presence or absence of the starting material, 7-methoxyquinoline.

Rationale for Experimental Choices:

  • Stationary Phase: A standard C18 column is chosen for its versatility in reversed-phase chromatography, which is well-suited for separating aromatic, moderately polar compounds like quinoline derivatives.[1][2]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a constant elution strength. This simplifies the method and allows for very short run times. A low concentration of formic acid is added to improve peak shape by ensuring the analytes are in a consistent protonation state.

  • Detection: The detection wavelength of 225 nm is selected based on the common UV absorbance maxima for quinoline structures, ensuring good sensitivity for both the reactant and the product.[1][3]

Method B: Gradient High-Resolution Validation

This method is developed for comprehensive analysis, providing baseline separation of the starting material, product, and potential byproducts, and is suitable for full validation according to ICH guidelines.[4][5][6]

Rationale for Experimental Choices:

  • Stationary Phase: A high-resolution C18 column with a smaller particle size is selected to provide superior peak efficiency and resolution.

  • Mobile Phase: A gradient elution is employed, starting with a higher aqueous content to retain the more polar starting material and gradually increasing the organic content to elute the more non-polar brominated products. This allows for the separation of compounds with a wider range of polarities.

  • Temperature Control: The column is thermostatted to ensure reproducible retention times, a critical parameter for method validation.

  • Detection: A Diode Array Detector (DAD) is used to acquire full UV spectra for each peak, which can aid in peak identification and purity assessment.

Experimental Protocols

Sample Preparation

A representative sample is taken from the reaction mixture and diluted with the mobile phase to a concentration suitable for HPLC analysis (typically in the range of 10-100 µg/mL). The diluted sample is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Method A: Isocratic Rapid Screening Protocol
  • Column: C18, 5 µm, 4.6 x 50 mm

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

  • Detection: UV at 225 nm

  • Run Time: 3 minutes

Method B: Gradient High-Resolution Validation Protocol
  • Column: High-Resolution C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: DAD, 225 nm (with spectral acquisition from 200-400 nm)

  • Run Time: 15 minutes

Performance Comparison

The following table summarizes the hypothetical performance data for the two methods, demonstrating their respective strengths and weaknesses.

ParameterMethod A: Isocratic Rapid ScreeningMethod B: Gradient High-Resolution Validation
Retention Time (min)
7-Methoxyquinoline1.24.5
This compound2.18.2
6,8-Dibromo-7-methoxyquinoline2.19.8
Resolution (Rs)
7-Methoxyquinoline / this compound1.8> 2.0
This compound / 6,8-Dibromo-7-methoxyquinolineCo-eluting> 2.0
Limit of Detection (LOD)
7-Methoxyquinoline0.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ)
7-Methoxyquinoline1.5 µg/mL0.3 µg/mL
Run Time (min) 315

Visualizing the Workflow

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application dev Develop HPLC Method (e.g., Method B) spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq rob Robustness loq->rob app Use Validated Method for Reaction Completion Monitoring rob->app

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Method Selection

This diagram illustrates the decision-making process based on analytical needs.

G cluster_0 Analytical Requirement cluster_1 Method Choice cluster_2 Primary Outcome req What is the analytical goal? method_a Method A Isocratic Rapid Screening req->method_a In-Process Control method_b Method B Gradient High-Resolution req->method_b Final Product Release outcome_a Fast Go/No-Go Decision method_a->outcome_a outcome_b Accurate Quantitation of Product & Impurities method_b->outcome_b

Caption: Logic for selecting the appropriate HPLC method.

Conclusion

Both the isocratic rapid screening method and the gradient high-resolution validation method have their distinct advantages and are fit for purpose in different stages of the synthesis and quality control of this compound. Method A is ideal for quick in-process checks to monitor the disappearance of the starting material, while Method B is essential for the accurate and reliable determination of product purity and impurity profiles, meeting the stringent requirements for product release and regulatory filings. The selection of the appropriate method should be guided by the specific analytical needs, balancing the requirements for speed, resolution, and quantitative accuracy.

References

A Senior Application Scientist's Guide to Catalyst Selection for 8-Bromo-7-methoxyquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmaceuticals, and the ability to precisely functionalize this core structure is paramount. The strategic modification of 8-bromo-7-methoxyquinoline through palladium-catalyzed cross-coupling reactions opens a gateway to novel molecular architectures with significant therapeutic potential.

This guide provides an in-depth comparative analysis of catalytic systems for the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining the interplay of palladium precursors, ligands, bases, and solvents, this document aims to equip researchers with the knowledge to make informed decisions for catalyst selection, leading to optimized reaction outcomes and accelerated discovery.

The Strategic Importance of Ligand Selection

The success of palladium-catalyzed cross-coupling is not merely dependent on the palladium source but is critically influenced by the choice of ligand.[1] Phosphine ligands, in particular, are pivotal in tuning the catalyst's activity, stability, and selectivity.[1] Their steric and electronic properties directly impact the key steps of the catalytic cycle: oxidative addition and reductive elimination. Generally, electron-rich and bulky phosphine ligands enhance the rate of both these processes, proving highly effective for cross-coupling reactions.[1] The development of specialized ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos), has significantly expanded the scope of these reactions to include more challenging substrates like heteroaryl halides.[1]

Comparative Analysis of Catalytic Systems

The efficiency of any cross-coupling reaction is a multifactorial equation involving the palladium source, the ligand, the base, and the solvent. The following sections provide a comparative overview of catalytic systems for the most common cross-coupling reactions of bromoquinolines. While specific data for this compound is limited in the literature for some reaction types, data from closely related bromoquinoline isomers is used to provide valuable insights.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the arylation of bromoquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Table 1: Comparative Performance of Catalysts for Suzuki-Miyaura Coupling of Bromoquinolines

Catalyst System (Palladium Precursor + Ligand)BaseSolventTemperature (°C)Yield (%)SubstrateObservations & References
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110753-BromoquinolineA standard catalyst, effective for less hindered bromoquinolines.[2]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane100853-BromoquinolineThe bidentate dppf ligand often improves yields.[2]
Pd(OAc)₂ + XPhosK₃PO₄Toluene100High3-BromoquinolineBulky monophosphine ligands are generally effective for challenging substrates.[2]
Pd(PPh₃)₂Cl₂Na₂CO₃Toluene/EtOH/H₂O8068-825-Bromo-8-methoxyquinolineEffective for the synthesis of 5-aryl-8-methoxyquinolines.
Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, essential for the synthesis of a vast number of biologically active compounds. The use of bulky, electron-rich phosphine ligands is often critical for high reaction efficiency.[2]

Table 2: Recommended Catalytic Systems for Buchwald-Hartwig Amination of Bromoquinolines

Catalyst System (Palladium Precursor + Ligand)BaseSolventTemperature (°C)Expected OutcomeObservations & References
Pd₂(dba)₃ + XantphosCs₂CO₃1,4-Dioxane100-120High YieldA versatile system for a range of amines.[3]
Pd(OAc)₂ + XPhosNaOt-Bu or LHMDSToluene or THFRT - 80High YieldPrecatalysts can offer improved stability and reactivity, sometimes allowing for room temperature reactions.[2]
Pd₂(dba)₃ + RuPhosK₃PO₄t-BuOH80-110High YieldParticularly effective for the amination of heteroaryl chlorides and bromides.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a key transformation in the synthesis of many pharmaceutical intermediates and conjugated materials. The classic catalyst system involves a palladium source and a copper(I) co-catalyst.[1]

Table 3: Common Catalytic Systems for Sonogashira Coupling of Bromoquinolines

| Catalyst System (Palladium Precursor + Co-catalyst) | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome | Observations & References | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ + CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | RT - 60 | Good to High Yield | The classic Sonogashira conditions are often effective for bromoquinolines.[1][4] | | Pd(PPh₃)₄ + CuI | PPh₃ | Et₃N | THF | RT | High Yield | A common system for the coupling of bromopyridine derivatives.[4] | | Pd(OAc)₂ + CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High Yield | Bulky phosphine ligands can be beneficial, especially for more challenging substrates. |

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of this compound

A detailed protocol for the synthesis of the starting material was not found in the search results. A general method for the synthesis of 8-methoxyquinoline involves the methylation of 8-hydroxyquinoline. Subsequent bromination would yield the desired product.

General Protocol for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. A degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is then added. The reaction mixture is stirred at 80°C until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol). The tube is sealed, removed from the glovebox, and this compound (1.0 mmol) and the desired amine (1.2 mmol) are added, followed by anhydrous 1,4-dioxane (5 mL). The Schlenk tube is sealed and the mixture is heated in an oil bath at 110°C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated and the residue is purified by column chromatography.[2][3]

General Protocol for Sonogashira Coupling

To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL), Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) are added. After degassing the reaction mixture for a further 5 minutes at room temperature, the terminal alkyne (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours or until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[4]

Mechanistic Insights and Visualization

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep1 Oven-dry glassware setup1 Add solids: - Aryl Halide - Coupling Partner - Base - Catalyst/Ligand prep1->setup1 prep2 Degas solvents setup2 Add degassed solvent prep2->setup2 setup1->setup2 setup3 Heat to desired temperature setup2->setup3 workup1 Cool to RT setup3->workup1 workup2 Aqueous workup workup1->workup2 workup3 Purification (e.g., Chromatography) workup2->workup3

A general workflow for palladium-catalyzed cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nature of the nucleophile.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (HNR₂) Amido Ar-Pd(II)L₂(NR₂) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel, functionalized quinoline derivatives. The choice of the catalytic system, particularly the phosphine ligand, is paramount to achieving high yields and broad substrate scope. While specific experimental data for all types of cross-coupling reactions with this particular substrate are not extensively available, the principles outlined in this guide, along with data from analogous systems, provide a strong foundation for reaction design and optimization. For Suzuki-Miyaura reactions, traditional palladium catalysts with phosphine ligands have shown good efficacy. For Buchwald-Hartwig aminations and Sonogashira couplings, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. Further high-throughput screening of catalysts and ligands would undoubtedly uncover even more efficient systems for the transformation of this valuable synthetic intermediate.

References

The Cutting Edge: Evaluating the Anticancer Efficacy of Bromo-Substituted Quinoline Derivatives in Vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the relentless pursuit of novel and more effective anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent biological activity.[1] Among these, halogenated derivatives, particularly those bearing bromine substitutions, have garnered significant attention for their enhanced cytotoxic profiles. This guide provides a comparative analysis of the in vitro efficacy of several 8-bromo-7-methoxyquinoline and related bromo-quinoline derived anticancer agents against a panel of human cancer cell lines. We will delve into the experimental data, outline the methodologies for robustly assessing anticancer activity, and explore the mechanistic underpinnings of their action.

Comparative Anticancer Activity: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a compilation of IC50 values for various bromo-substituted quinoline derivatives against several human cancer cell lines, providing a snapshot of their relative potencies. For context, the efficacy of established chemotherapeutic agents, cisplatin and doxorubicin, are included where available.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
5,7-Dibromo-8-hydroxyquinoline C6Rat Brain Tumor6.7 µg/mL--
HeLaHuman Cervix Carcinoma10.2 µg/mL--
HT29Human Colon Carcinoma12.8 µg/mL--
5-Bromo-8-hydroxyquinoline C6Rat Brain Tumor15.3 µg/mL--
HeLaHuman Cervix Carcinoma25.6 µg/mL--
HT29Human Colon Carcinoma18.4 µg/mL--
Compound 3c C-32Human Amelanotic Melanoma1.57 ± 0.11Cisplatin1.52 ± 0.12
(8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide)MDA-MB-231Human Breast Adenocarcinoma2.08 ± 0.15Doxorubicin1.95 ± 0.09
A549Human Lung Adenocarcinoma1.63 ± 0.13--
HQ-11 MCF7Human Breast Adenocarcinoma---
(5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline)MDA-MB-231Human Breast AdenocarcinomaInduces Paraptosis--

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.[2][3][4]

The data clearly indicates that bromination of the quinoline ring, particularly at positions 5 and 7, confers significant cytotoxic activity.[3] For instance, 5,7-dibromo-8-hydroxyquinoline exhibits potent antiproliferative effects across glioma, cervical, and colon cancer cell lines.[3] Furthermore, the efficacy of some derivatives, such as compound 3c, is comparable to that of clinically used drugs like cisplatin and doxorubicin, highlighting their therapeutic potential.[2]

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Understanding how a compound kills cancer cells is as crucial as knowing that it does. Mechanistic studies for bromo-substituted quinolines point towards the induction of apoptosis (programmed cell death) as a primary mode of action. Key molecular events observed include the upregulation of tumor suppressor proteins p53 and p21, and modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[2][5] Some derivatives have also been shown to inhibit Topoisomerase I, an enzyme critical for DNA replication and repair, leading to catastrophic DNA damage in cancer cells.[3]

cluster_drug Bromo-Quinoline Derivative cluster_cell Cancer Cell Drug Bromo-Quinoline Derivative DNA_Damage DNA Damage / Topoisomerase I Inhibition Drug->DNA_Damage Bcl2 Bcl-2 Downregulation Drug->Bcl2 Inhibition p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by bromo-quinoline derivatives.

Core Experimental Protocols: A Guide to In Vitro Assessment

To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Here, we detail the core methodologies for evaluating the anticancer efficacy of novel compounds.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the bromo-quinoline derivatives and control drugs (e.g., cisplatin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: A streamlined workflow for the MTT cell viability assay.

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Understanding the effect of a compound on cell cycle progression can provide valuable mechanistic insights.[9]

Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence in the appropriate channel.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of this compound and related bromo-substituted quinoline derivatives as a promising class of anticancer agents. Their potent in vitro activity, often comparable to established chemotherapeutics, and their ability to induce apoptosis in cancer cells, underscore their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the efficacy and mechanisms of these and other novel compounds. Future studies should focus on expanding the panel of cancer cell lines, conducting in vivo efficacy studies in animal models, and further elucidating the specific molecular targets to pave the way for their potential clinical development.

References

Navigating the Structure-Activity Landscape of 8-Bromo-7-methoxyquinoline Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] Among the vast chemical space of quinoline derivatives, the 8-bromo-7-methoxyquinoline core has emerged as a particularly intriguing starting point for the development of novel bioactive compounds. The strategic placement of a bromine atom at the 8-position and a methoxy group at the 7-position offers a unique combination of electronic and steric properties, providing a versatile platform for further structural modifications to fine-tune biological activity and target selectivity.

This comprehensive guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer and topoisomerase I inhibitory activities. We will delve into the experimental data, compare the performance of various analogs, and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic leads.

The Rationale Behind the this compound Scaffold

The selection of the this compound core is not arbitrary. The methoxy group at the 7-position is an electron-donating group, which can influence the electron density of the quinoline ring system and potentially enhance interactions with biological targets. The bromine atom at the 8-position, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a convenient handle for synthetic diversification through various cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the SAR.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of brominated quinolines as potent anticancer agents.[3][4] The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

A comparative analysis of the data reveals several key SAR trends:

  • Impact of Additional Bromination: The degree and position of bromination on the quinoline ring significantly influence anticancer activity. For instance, the introduction of additional bromine atoms can enhance potency. A study on highly brominated quinolines demonstrated that a 3,5,6,7-tetrabromo-8-methoxyquinoline derivative exhibited significant antiproliferative effects.[2]

  • The Role of the C-8 Substituent: The nature of the substituent at the 8-position is a critical determinant of activity. While this guide focuses on 8-bromo analogs, comparative studies with 8-hydroxy and 8-aminoquinolines have shown that the hydroxyl group at the C-8 position can lead to more potent anticancer potentials.[3] This suggests that the ability to engage in hydrogen bonding at this position may be crucial for interaction with the biological target.

Table 1: Comparative Anticancer Activity of Brominated Quinolines

Compound IDStructureC6 (IC50, µg/mL)HeLa (IC50, µg/mL)HT29 (IC50, µg/mL)Reference
1 5,7-Dibromo-8-hydroxyquinoline12.315.218.4[3]
2 7-Bromo-8-hydroxyquinoline25.6>50>50[3]
3 3,5,6,7-Tetrabromo-8-methoxyquinoline15.8212.1418.65[2]

Note: Data for a direct this compound analog was not available in the cited literature for direct comparison in this table. The presented data illustrates the impact of bromination and the C-8 substituent on anticancer activity in related quinoline scaffolds.

Mechanism of Action: Topoisomerase I Inhibition

One of the key mechanisms through which brominated quinolines exert their anticancer effects is the inhibition of topoisomerase I (Top1).[3] Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cancer cell death.

The ability of this compound analogs to inhibit Top1 can be assessed using a DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Top1. Inhibitors of the enzyme will prevent this relaxation. Studies have shown that di-bromo-8-hydroxyquinoline derivatives are effective inhibitors of Top1.[3] While specific data for this compound analogs is still emerging, the structural similarity suggests they may also function as Top1 inhibitors.

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details the step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 7-methoxyquinoline.

DOT Script for Synthesis Workflow

G start 7-Methoxyquinoline reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) start->reagent 1. reaction Bromination (Room Temperature, 12h) reagent->reaction 2. workup Aqueous Workup (Sodium Thiosulfate) reaction->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • To a solution of 7-methoxyquinoline in dichloromethane (DCM), add N-bromosuccinimide (NBS) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[5]

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

DOT Script for MTT Assay Workflow

G cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with This compound analogs incubation1->compound_treatment incubation2 Incubate (48-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout

Caption: Workflow for the MTT cell viability assay.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of the compounds on the catalytic activity of human topoisomerase I.

DOT Script for Topoisomerase I Assay Workflow

G reaction_setup Prepare Reaction Mix: Supercoiled DNA, Buffer, Top1 Enzyme compound_addition Add Test Compound (this compound analog) reaction_setup->compound_addition incubation Incubate at 37°C (30 min) compound_addition->incubation stop_reaction Stop Reaction (e.g., with SDS) incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualization Visualize DNA Bands (Ethidium Bromide Staining) electrophoresis->visualization

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Step-by-Step Topoisomerase I DNA Relaxation Assay Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add the this compound analog at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band.

Future Perspectives and the Path Forward

The exploration of this compound analogs is a promising avenue in the search for novel therapeutic agents. The existing data on their anticancer and potential topoisomerase I inhibitory activities provide a strong foundation for further investigation.

A key area for future research is the comprehensive evaluation of these analogs as kinase inhibitors . The quinoline scaffold is a well-established pharmacophore in kinase inhibitor design, and the this compound core presents an untapped opportunity in this domain. A systematic SAR study, involving the synthesis of a diverse library of analogs with modifications at various positions of the quinoline ring and testing them against a panel of cancer-relevant kinases, would be highly valuable. This would not only expand the therapeutic potential of this scaffold but also provide crucial insights into the structural requirements for potent and selective kinase inhibition.

References

A Comparative Benchmarking Guide to the Synthesis of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of substituted quinolines is a cornerstone of modern pharmaceutical science. 8-Bromo-7-methoxyquinoline, a key heterocyclic scaffold, serves as a vital intermediate in the synthesis of a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate synthetic route.

Introduction: The Significance of this compound

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties. The specific substitution pattern of this compound, featuring a bromine atom at the 8-position and a methoxy group at the 7-position, offers a versatile platform for further functionalization. The bromine atom can be readily transformed through various cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the molecule. Consequently, robust and efficient synthetic access to this key intermediate is of paramount importance.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies. The most direct method involves the selective bromination of 7-methoxyquinoline. Alternatively, the quinoline core can be constructed with the desired substituents already in place. This guide will benchmark the direct bromination approach against other potential, albeit less direct, synthetic routes.

Method 1: Direct Bromination of 7-Methoxyquinoline with N-Bromosuccinimide (NBS)

This method stands out for its high efficiency and operational simplicity, making it a preferred route in many applications. The synthesis begins with the readily available precursor, 7-methoxyquinoline.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br+). The electron-donating methoxy group at the 7-position activates the quinoline ring towards electrophilic attack. The directing effect of the methoxy group, along with the inherent reactivity of the quinoline nucleus, favors bromination at the adjacent 8-position.

Experimental Protocol: Synthesis of this compound from 7-methoxyquinoline

Materials:

  • 7-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL three-necked flask, dissolve 4.2 g of 7-methoxyquinoline in 60 mL of dichloromethane.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Replace the atmosphere in the flask with an inert gas, such as argon.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a solution of sodium thiosulfate.

  • Perform a liquid-liquid extraction using a water/ethyl acetate system.

  • Collect the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[1]

Reported Yield: Approximately 93.1%.[1]

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination or side reactions on the sensitive quinoline core.

  • Dichloromethane as Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and does not interfere with the reaction mechanism.

  • Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Sodium Thiosulfate Quench: This step is essential to neutralize any unreacted NBS and elemental bromine, facilitating a cleaner work-up.

Workflow Diagram:

Synthesis_of_8_Bromo_7_methoxyquinoline cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 7-Methoxyquinoline reaction Electrophilic Aromatic Substitution (Room Temperature, 12h) start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Dichloromethane start3->reaction workup1 Quench with Na₂S₂O₃ reaction->workup1 Reaction Mixture workup2 Extraction with Ethyl Acetate/Water workup1->workup2 workup3 Drying over MgSO₄ workup2->workup3 workup4 Solvent Removal workup3->workup4 purification Column Chromatography workup4->purification Crude Product product This compound purification->product Purified Product (Yield: ~93.1%)

Caption: Workflow for the Synthesis of this compound.

Alternative Synthetic Approaches and Precursor Synthesis

While the direct bromination of 7-methoxyquinoline is highly efficient, the availability and synthesis of the starting material itself are crucial considerations. Below are established methods for the synthesis of 7-methoxyquinoline.

Method 2: Synthesis of 7-Methoxyquinoline from 7-Hydroxyquinoline

This method involves the methylation of the hydroxyl group of 7-hydroxyquinoline.

Mechanism: This is a classic Williamson ether synthesis. A base, such as sodium hydride or cesium carbonate, deprotonates the hydroxyl group of 7-hydroxyquinoline to form a more nucleophilic phenoxide. This phenoxide then undergoes an Sₙ2 reaction with a methylating agent, typically methyl iodide.

Experimental Protocol: Synthesis of 7-Methoxyquinoline from 7-Hydroxyquinoline

Materials:

  • 7-Hydroxyquinoline (7-quinolinol)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Water

  • Ethyl acetate (EtOAc)

Procedure (using NaH):

  • Suspend sodium hydride in anhydrous DMF under an argon atmosphere and cool to 0°C.

  • Add a solution of 7-hydroxyquinoline in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and add methyl iodide.

  • Stir for 1 hour.

  • Cautiously add ice water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[2]

Method 3: Skraup Synthesis of 7-Methoxyquinoline

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline derivative.

Mechanism: This reaction involves the reaction of an aniline (in this case, 3-methoxyaniline) with glycerol, an oxidizing agent (such as sodium m-nitrobenzenesulfonate), and a dehydrating agent (sulfuric acid). The reaction proceeds through a series of complex steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.

Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline

Materials:

  • 3-Methoxyaniline

  • Glycerol

  • Sodium m-nitrobenzenesulfonate

  • Methanesulfonic acid

  • Iron(II) sulfate hydrate

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a three-necked flask, stir a mixture of sodium m-nitrobenzenesulfonate and methanesulfonic acid.

  • Add iron(II) sulfate hydrate.

  • Add 3-methoxyaniline dropwise and heat the mixture to approximately 120°C.

  • Add glycerol and continue the reaction at 135°C for 16 hours.

  • After completion, cool the reaction and neutralize with an aqueous NaOH solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and remove the solvent.

  • Purify the crude product by column chromatography.[2]

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Direct Bromination of 7-MethoxyquinolineMethod 2: Synthesis of 7-Methoxyquinoline (from 7-Hydroxyquinoline)Method 3: Skraup Synthesis of 7-Methoxyquinoline
Starting Material 7-Methoxyquinoline7-Hydroxyquinoline3-Methoxyaniline, Glycerol
Key Reagents N-Bromosuccinimide (NBS)Sodium hydride, Methyl iodideSodium m-nitrobenzenesulfonate, Sulfuric acid
Reaction Conditions Room temperature, 12 hours0°C to room temperature, ~2 hoursHigh temperature (135°C), 16 hours
Yield ~93.1% (for the bromination step)Moderate to good~48%
Advantages High yield, mild conditions, high regioselectivity, simple procedure.Utilizes a common precursor, straightforward etherification.Builds the quinoline core from simple starting materials.
Disadvantages Requires the synthesis or purchase of 7-methoxyquinoline.Requires handling of reactive reagents like NaH and CH₃I.Harsh reaction conditions, moderate yield, potential for side products.
Scalability Readily scalable.Scalable with appropriate safety precautions.Can be challenging to scale due to exothermic nature and harsh conditions.

Conclusion and Recommendations

For the synthesis of this compound, the direct bromination of 7-methoxyquinoline using N-bromosuccinimide is demonstrably the superior method in terms of yield, selectivity, and mildness of reaction conditions. This approach is highly recommended for researchers seeking an efficient and reliable route to this key intermediate, provided that the starting material, 7-methoxyquinoline, is readily accessible.

Should 7-methoxyquinoline not be available, its synthesis from 7-hydroxyquinoline via Williamson ether synthesis offers a viable and relatively high-yielding alternative. The Skraup synthesis, while a classic and powerful tool for quinoline construction, is less favorable in this specific case due to its harsh conditions and lower yield.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling certain reagents and conditions. However, for most applications, the direct bromination strategy provides the most efficient and practical path to this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 8-Bromo-7-methoxyquinoline are central to discovery. However, responsible lifecycle management of these chemicals, particularly their disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated quinoline derivative. While specific toxicological data for this exact compound is not extensively published, the hazard profile can be inferred from structurally similar chemicals, such as 8-bromoquinoline and other brominated aromatics. The primary hazards are associated with irritation and potential toxicity. The U.S. Environmental Protection Agency (EPA) has classified the parent compound, quinoline, as a probable human carcinogen (Group B2), which underscores the need for cautious handling of its derivatives[1].

Key potential hazards include:

  • Skin Irritation: Causes skin irritation upon contact[2][3].

  • Serious Eye Irritation: Can cause serious and persistent eye irritation[2][3].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[2][3].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life[4].

Table 1: Hazard Summary and Protective Measures

Hazard ClassDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation (H315)Nitrile gloves, lab coat, long-sleeved clothing[2]
Eye Irritation Causes serious eye irritation (H319)Safety goggles (EN 166 standard) or face shield[2]
Respiratory Irritation May cause respiratory irritation (H335)Use in a chemical fume hood; respirator if ventilation is inadequate[2]
Environmental Potentially persistent and bioaccumulativePrevent release to drains and waterways[4][5]

Regulatory Framework: Classifying the Waste Stream

Proper disposal begins with correct classification. As an organic compound containing bromine, this compound falls into the category of halogenated organic waste [6][7]. This classification is critical because halogenated and non-halogenated solvent wastes must be segregated for disposal[8][9]. The high halogen content necessitates disposal via high-temperature incineration at a licensed facility to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.

Disposal procedures are governed by federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the EPA[10]. Your institution's Environmental Health & Safety (EH&S) office is the definitive resource for local compliance and will manage the final disposal process[11][12].

Disposal Workflow: From Benchtop to Final Disposition

The following protocol outlines the complete process for safely disposing of this compound waste.

Diagram 1: Disposal Decision Workflow

This diagram illustrates the key steps and decision points in the chemical waste management process.

DisposalWorkflow cluster_prep Preparation & Collection cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 classify Classify as 'Halogenated Organic Waste' ppe->classify Step 2 segregate Segregate from Non-Halogenated and other waste streams classify->segregate Step 3 container Select Compatible Waste Container segregate->container Step 4 labeling Affix 'Hazardous Waste' Label & Fill Out Contents container->labeling Step 5 close_container Keep Container Securely Closed (Except when adding waste) labeling->close_container Step 6 saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa Step 7 secondary Use Secondary Containment saa->secondary Step 8 pickup Request Waste Pickup from EH&S secondary->pickup Step 9 end Incineration by Licensed Facility pickup->end Step 10

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

A. Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum:

  • Nitrile gloves

  • Chemical splash goggles

  • A fully buttoned lab coat

B. Waste Segregation at the Source

Proper segregation is the most critical step in laboratory waste management.

  • Designate a specific waste container solely for halogenated organic waste. This prevents dangerous reactions and simplifies the final disposal process[7].

  • NEVER mix halogenated waste with non-halogenated solvents, acids, bases, or oxidizers[9][13].

C. Waste Collection and Container Management

  • Solid Waste:

    • Dispose of dry this compound powder in its original manufacturer's container if possible, or a clearly labeled, compatible container[14].

    • For contaminated lab supplies (e.g., weigh boats, gloves, wipes), double-bag them in clear plastic bags and label them as "Solid Waste contaminated with this compound"[14].

  • Liquid Waste (Solutions):

    • Use a designated, chemically compatible container with a leak-proof, screw-on cap[14]. Glass or polyethylene containers are generally suitable.

    • Do not fill containers beyond 90% capacity to allow for expansion[13].

    • Keep the container closed at all times except when adding waste[12][14]. This minimizes the release of vapors.

D. Labeling

Properly labeling hazardous waste is a strict regulatory requirement.

  • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's EH&S department[14].

  • Clearly list all constituents and their approximate percentages, including solvents. For example: "this compound (~5g/L) in Dichloromethane (95%)".

  • Ensure the generator's name and the accumulation start date are clearly written.

E. On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA)[11][13].

  • The SAA must be at or near the point of generation.

  • Store the waste container in a secondary containment tray or bin that can hold 110% of the volume of the primary container[14]. This will contain any potential leaks.

  • Segregate incompatible waste containers within the SAA[11]. For instance, keep your halogenated organic waste away from acids and bases.

F. Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically 90 days to one year, check with your EH&S), schedule a pickup with your institution's EH&S office[11][14].

  • EH&S personnel will transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste incinerator.

Emergency Procedures: Spill and Exposure

Accidents can happen. Being prepared is essential.

A. Spill Response

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment (if safe to do so): For small spills, use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal[5].

  • Report: Report the incident to your lab supervisor and EH&S department.

B. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[15].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][15].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[15].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention[15].

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

A Researcher's Guide to the Safe Handling of 8-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals working with novel chemical entities like 8-Bromo-7-methoxyquinoline are at the forefront of innovation. This compound, a substituted quinoline, holds potential in various research applications. However, its safe handling is paramount to protect laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.

Understanding the Risks: A Proactive Approach to Safety

While specific toxicological data for this compound is not extensively documented, the known hazards of its parent compound, quinoline, and related bromo-methoxy substituted quinolines, inform a cautious approach. Quinoline itself is known to be irritating to the eyes and skin, and may have effects on the liver.[1] It is also considered possibly carcinogenic to humans.[1][2][3] Substituted quinolines, such as 5-Bromo-8-methoxyquinoline, are documented to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting. Adherence to rigorous safety protocols is not merely a procedural formality but a critical component of responsible scientific practice.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to this compound. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[5]Protects against splashes and airborne particles entering the eyes, which can cause serious irritation.[4]
Hands Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][7]Prevents direct skin contact, a primary route of exposure that can lead to irritation.[4][8] Gloves should be inspected before use and disposed of properly after handling the compound.[9]
Body A flame-resistant lab coat, fully buttoned, with long sleeves.[7]Protects skin on the arms and torso from accidental spills and contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][6]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[4]
Feet Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for ensuring safety and experimental success. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound Carefully prep_fume_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in the table above.

    • Conduct all work in a certified chemical fume hood to ensure adequate ventilation.[6][8]

    • When weighing the solid compound, do so carefully to minimize the generation of dust.

  • Handling and Experimentation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep all containers with this compound tightly closed when not in use.[8]

    • Avoid contact with skin, eyes, and clothing.[6]

    • In case of accidental contact, follow the first-aid measures outlined below.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Segregate all waste containing this compound for proper disposal.

    • Carefully remove and dispose of contaminated PPE, particularly gloves, in the designated waste stream.

    • Wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

Emergency Procedures: Be Prepared

Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[8]

    • Sweep up the absorbed material and place it in a suitable, closed container for disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[4][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][8] If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult or they feel unwell, call a poison center or doctor.[8][10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including unused compound, contaminated absorbent materials, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[9] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not dispose of this compound down the drain or in the regular trash.[6][10]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations for hazardous waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.